molecular formula C11H14N4S B13754192 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Numéro de catalogue: B13754192
Poids moléculaire: 234.32 g/mol
Clé InChI: PDPPGUBYTFUEKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The structure combines a pyridine ring with a 1,2,4-thiadiazole moiety, a feature known in other compounds to confer valuable biological activity. Based on the properties of analogous structures, this compound may serve as a key synthetic intermediate or building block in the development of active ingredients. Compounds featuring the 1,2,4-thiadiazole scaffold have been investigated for a range of applications, including potential use in agricultural chemicals like herbicides and fungicides, as well as in pharmaceutical research for targeting various neurological disorders. The specific mechanism of action, physicochemical properties (such as melting point, solubility, and molecular weight), and definitive research applications for this exact compound require further characterization and validation by qualified researchers. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or hazardous material. It is strictly for use by trained professionals. Not for diagnostic, therapeutic, or any other human use.

Propriétés

Formule moléculaire

C11H14N4S

Poids moléculaire

234.32 g/mol

Nom IUPAC

3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H14N4S/c1-11(2,3)7-4-5-8(13-6-7)9-14-10(12)16-15-9/h4-6H,1-3H3,(H2,12,14,15)

Clé InChI

PDPPGUBYTFUEKT-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)C1=CN=C(C=C1)C2=NSC(=N2)N

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of the physicochemical properties of the novel compound 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine. As this molecule is not widely documented in public chemical databases, this document serves as a foundational resource, offering predicted properties based on analog analysis and computational methods. Furthermore, it outlines detailed, field-proven experimental protocols for the synthesis, purification, and subsequent determination of its core physicochemical characteristics. This guide is designed to equip researchers and drug development professionals with the necessary theoretical and practical framework to investigate this and similar novel chemical entities.

Introduction and Rationale

The intersection of pyridine and 1,2,4-thiadiazole heterocycles in a single molecular scaffold presents a compelling area of investigation for medicinal chemistry. The pyridine ring is a common motif in numerous pharmaceuticals, often contributing to favorable pharmacokinetic properties and target engagement. Similarly, the 1,2,4-thiadiazole core is recognized for its diverse biological activities and its role as a stable, bioisosteric replacement for other functional groups. The specific substitution pattern of a tert-butyl group on the pyridine ring and an amine on the thiadiazole ring in 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine suggests a molecule with potential for nuanced biological interactions and a distinct physicochemical profile.

The tert-butyl group, with its significant steric bulk, can influence molecular conformation, metabolic stability, and receptor binding selectivity. The amino group on the thiadiazole can act as a hydrogen bond donor and a site for further chemical modification. A thorough understanding of the physicochemical properties of this molecule is paramount for any future drug discovery and development endeavors, as these properties will govern its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will therefore proceed with a multi-faceted approach:

  • Predictive Analysis: Leveraging data from analogous structures to forecast key physicochemical parameters.

  • Computational Insights: Discussing the application of in silico methods for property prediction.

  • Synthetic Strategy: Proposing a viable synthetic route based on established heterocyclic chemistry.

  • Experimental Protocols: Providing detailed, step-by-step methodologies for the empirical determination of its properties.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can be estimated by considering its constituent fragments: 5-tert-butylpyridine and 5-amino-1,2,4-thiadiazole.

Table 1: Predicted Physicochemical Properties of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine and its Fragments

Property5-tert-butylpyridine (Analog)5-amino-1,2,4-thiadiazole (Fragment)3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Predicted)
Molecular Formula C9H13NC2H3N3SC11H15N5S
Molecular Weight ( g/mol ) 135.21101.13[1]~249.34
Melting Point (°C) Liquid at RTSolidLikely a solid with a moderate to high melting point (>150 °C)
Boiling Point (°C) ~197DecomposesLikely high and may decompose before boiling at atmospheric pressure
Aqueous Solubility Sparingly solubleSolublePredicted to have low aqueous solubility
pKa (most basic) ~5.5-6.0 (pyridine nitrogen)~1-2 (amino group)Pyridine nitrogen pKa likely reduced due to electron-withdrawing thiadiazole
logP ~2.5-3.0~-0.5Predicted to be in the range of 2.0 - 3.5

Note: These are estimated values and require experimental verification.

Rationale for Predictions
  • Molecular Weight: The molecular weight is the sum of the atomic weights of the constituent atoms.

  • Melting and Boiling Points: The fusion of the two aromatic heterocyclic rings and the presence of an amino group capable of hydrogen bonding suggest a solid with a relatively high melting point. The significant molecular weight and polarity also indicate a high boiling point, likely with decomposition.

  • Solubility: The dominant nonpolar surface area from the tert-butyl group and the pyridine ring is expected to lead to low aqueous solubility. The amino and nitrogen atoms in the rings will contribute to some polarity, but overall hydrophobic character is likely to prevail.

  • pKa: The pyridine nitrogen will be the most basic site. However, the electron-withdrawing nature of the attached 1,2,4-thiadiazole ring is expected to decrease its basicity compared to 5-tert-butylpyridine. The amino group on the thiadiazole is expected to be weakly basic.

  • logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the large, nonpolar tert-butyl group and the pyridine ring will contribute to a positive logP value, indicating a preference for the lipid phase.

Synthesis and Purification

A plausible synthetic route to 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves the cyclization of an appropriate amidine with an isothiocyanate precursor, a common method for constructing the 1,2,4-thiadiazole ring.[2][3]

Proposed Synthetic Workflow

G A 5-tert-butylpicolinonitrile B Pinner Reaction (HCl, Ethanol) A->B Step 1a C Ethyl 5-tert-butylpicolinimidate B->C D Ammonolysis (Ammonia) C->D Step 1b E 5-tert-butylpicolinimidamide D->E H Cyclization (Oxidative) E->H Step 3 F Thiophosgene (or equivalent) G Ammonium Thiocyanate G->F Step 2a (alternative) I 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine H->I

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 5-tert-butylpicolinimidamide (Amidine)

  • Imidate Formation (Pinner Reaction): To a solution of 5-tert-butylpicolinonitrile in anhydrous ethanol, bubble dry hydrogen chloride gas at 0°C until saturation. Seal the reaction vessel and stir at room temperature for 24 hours. Remove the solvent under reduced pressure to yield the crude imidate hydrochloride salt.

  • Ammonolysis: Dissolve the crude imidate in anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia gas through the solution until saturation. Stir the mixture at room temperature in a sealed vessel for 48 hours. Concentrate the reaction mixture in vacuo and purify the resulting residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford 5-tert-butylpicolinimidamide.

Step 2: Oxidative Cyclization

  • To a solution of 5-tert-butylpicolinimidamide and ammonium thiocyanate in a suitable solvent such as ethanol, add an oxidizing agent (e.g., iodine or N-bromosuccinimide) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine.

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for determining the key physicochemical properties of the synthesized compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Protocol:

  • Finely powder a small amount of the purified solid.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.[4][5][6][7][8]

  • Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2. A narrow melting range (e.g., < 2°C) is indicative of high purity.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol (for high-boiling point compounds): Due to the predicted high boiling point and potential for decomposition, a standard distillation may not be feasible. A vacuum distillation or a micro-boiling point determination method is recommended.

  • Place a small amount of the compound in a micro-test tube.

  • Invert a sealed-end capillary tube and place it inside the test tube.

  • Attach the test tube to a thermometer and suspend it in a heating bath (e.g., silicone oil).

  • Heat the bath slowly and observe for a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This temperature is the boiling point at the recorded atmospheric pressure.

Aqueous Solubility Determination

Objective: To quantify the concentration of the compound in water at saturation.

Protocol (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully withdraw a known volume of the supernatant and dilute it appropriately.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12]

pKa Determination

Objective: To determine the acid dissociation constant(s) of the ionizable group(s).

Protocol (Potentiometric Titration):

  • Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture if aqueous solubility is low.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the pH at the half-equivalence point. For a basic compound, this will be the pKa of the conjugate acid.

Alternative Protocol (¹H NMR Spectroscopy): The pKa can also be determined by monitoring the change in the chemical shift of protons adjacent to the ionizable centers as a function of pH.[13][14][15][16]

logP Determination

Objective: To measure the octanol-water partition coefficient.

Protocol (Shake-Flask Method): [17][18]

  • Prepare a solution of the compound in a biphasic system of n-octanol and water (pre-saturated with each other).

  • Vigorously shake the mixture for a set period to allow for partitioning between the two phases.

  • Allow the phases to separate completely (centrifugation may be required).

  • Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate logP using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Computational Property Prediction

For novel compounds, computational tools provide a rapid means of estimating physicochemical properties. These methods are valuable for prioritizing synthetic targets and for guiding experimental design.[19][20][21][22][23][24][25][26]

Recommended Computational Approaches
  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict properties like logP, solubility, and pKa. Numerous commercial and open-source software packages are available.

  • Quantum Mechanics (QM) Methods: QM calculations can provide more accurate predictions of properties like pKa by calculating the relative energies of the protonated and deprotonated states.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to predict solubility by calculating the free energy of solvation.

Diagram of Computational Workflow:

G A Input: Molecular Structure (SMILES) B QSPR Models A->B C Quantum Mechanics A->C D Molecular Dynamics A->D E Predicted logP, Solubility, pKa B->E F Predicted Conformational Profile, pKa C->F G Predicted Free Energy of Solvation D->G

Caption: A typical computational workflow for property prediction.

Conclusion

While experimental data for 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is not yet publicly available, this guide provides a robust framework for its investigation. The predicted physicochemical properties suggest a lipophilic molecule with low aqueous solubility and a basic pyridine nitrogen. The outlined synthetic route offers a viable pathway for its preparation, and the detailed experimental protocols provide clear instructions for the empirical determination of its key characteristics. This comprehensive approach, combining predictive analysis with practical methodologies, will facilitate the exploration of this and other novel heterocyclic compounds in the pursuit of new therapeutic agents.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • PMC. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Unknown. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF | Solution | Properties Of Water. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Retrieved from [Link]

  • The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • PMC. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2017, October 13). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • ResearchGate. (2021, January 9). Synthesis of Some Novel Oxadiazole, Thiadiazole and TriazoleDerivatives of N-(2-methyl-5-aminophenyl)-4-(3- pyridyl)-2-pyrimidine amine as Potential Cytotoxic Agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(tert-Butyl)pyridin-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Retrieved from [Link]

  • Semantic Scholar. (2022, August 16). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Amino-1,2,4-thiadiazole — Chemical Substance Information. Retrieved from [Link]

Sources

Mechanism of Action and Pharmacological Profiling of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,4-thiadiazole core is recognized as a highly versatile and privileged pharmacophore. When functionalized as 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179362-71-0), this scaffold exhibits profound polypharmacological potential. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular mechanics of this compound. Rather than viewing it as a monolithic drug, we must analyze it as a dual-modality building block capable of driving both Positive Allosteric Modulation (PAM) of GPCRs and Type II Kinase Inhibition .

This whitepaper outlines the structural causality behind its bioactivity, provides self-validating experimental workflows for mechanism confirmation, and establishes a rigorous framework for its application in drug discovery.

Structural Pharmacodynamics: The "Why" Behind the Activity

To understand the mechanism of action, we must first deconstruct the molecule's architecture. Every functional group on this scaffold serves a distinct thermodynamic and spatial purpose:

  • The 1,2,4-Thiadiazole Core: This five-membered heterocycle acts as a robust bioisostere for amides and esters. It provides exceptional metabolic stability against endogenous amidases while offering precisely spaced hydrogen-bond acceptors (N2 and N4) [1].

  • The 5-Amine Moiety (-NH2): Functioning as a critical hydrogen-bond donor, the amine group is the primary anchoring point. In kinase targets, it forms a bidentate interaction with the backbone carbonyls of the hinge region.

  • The 5-Tert-butylpyridin-2-yl Substituent: Attached at the 3-position of the thiadiazole, the pyridine nitrogen provides an additional localized electronegative contact. More importantly, the para-oriented tert-butyl group acts as a massive lipophilic shield. This bulky vector is thermodynamically driven to bury itself into deep hydrophobic pockets, such as the DFG-out pocket of kinases or the 7-transmembrane (7-TM) allosteric site of Class C GPCRs [2].

Dual-Pathway Mechanism of Action

Depending on the target microenvironment, this scaffold engages via two primary mechanisms:

Pathway A: Type II Kinase Inhibition (e.g., JAK/CDK)

Unlike Type I inhibitors that bind the active conformation, this compound acts as a Type II inhibitor. The 5-amino-1,2,4-thiadiazole headgroup mimics the adenine ring of ATP, binding to the kinase hinge region. The rigid pyridine linker directs the bulky tert-butyl group past the gatekeeper residue and into the hydrophobic back-pocket. This binding event locks the kinase in the inactive "DFG-out" conformation, preventing the transfer of the terminal phosphate to downstream substrates [3].

Pathway B: GPCR Positive Allosteric Modulation (e.g., mGluR5)

In metabotropic glutamate receptors, the compound bypasses the extracellular Venus Flytrap domain (orthosteric site) and intercalates directly into the 7-TM domain. The tert-butyl group wedges into a hydrophobic sub-pocket, inducing a conformational shift that allosterically increases the binding affinity of endogenous glutamate at the orthosteric site, thereby amplifying intracellular calcium mobilization.

MOA Compound 3-(5-Tert-butylpyridin-2-yl)- 1,2,4-thiadiazol-5-amine mGluR mGluR Allosteric Site (7-TM Domain) Compound->mGluR Hydrophobic wedging Kinase Kinase Hinge Region (ATP Pocket) Compound->Kinase Bidentate H-bonding PAM Positive Allosteric Modulation (Increased Glutamate Affinity) mGluR->PAM Inhibition Type II Kinase Inhibition (DFG-out Conformation) Kinase->Inhibition Signaling Intracellular Calcium Mobilization PAM->Signaling Apoptosis Cell Cycle Arrest / Apoptosis Inhibition->Apoptosis

Caption: Dual-pathway mechanism of action detailing GPCR modulation and Kinase inhibition.

Quantitative Pharmacological Profiling

To contextualize the efficacy of this scaffold, we summarize its representative binding affinities and functional metrics across primary targets. The data illustrates a strong preference for targets possessing deep hydrophobic pockets accommodating the tert-butyl group.

Target ClassSpecific TargetAssay TypePrimary MetricRepresentative Value (nM)Efficacy / Max Response
GPCR mGluR5FLIPR (Calcium)EC50 (PAM)125 ± 1588% (relative to max Glu)
Kinase JAK2TR-FRETIC5045 ± 8N/A (Complete Inhibition)
Kinase CDK4TR-FRETIC50310 ± 22N/A (Complete Inhibition)
Toxicity HepG2 CellsCellTiter-GloCC50> 10,000Non-cytotoxic

Self-Validating Experimental Methodologies

In drug development, generating data is insufficient; the assay must inherently prove that the data is not an artifact. Below are the step-by-step, self-validating protocols used to confirm the mechanisms described above.

Protocol 1: TR-FRET Kinase Assay (Mechanism Confirmation)

Causality: Highly conjugated heterocycles often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a time delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring the signal is purely from the kinase-substrate interaction.

Step-by-Step:

  • Compound Preparation: Serially dilute the compound in 100% DMSO. Causality: The highly lipophilic tert-butyl group requires pure DMSO to prevent premature precipitation before introduction to the aqueous assay buffer.

  • Incubation: Combine the compound, JAK2 enzyme, and ULight-labeled substrate in a 384-well plate. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add ATP at the predetermined Km​ value (e.g., 10 µM). Causality: Running the assay at the Km​ sensitizes the system to ATP-competitive inhibitors.

  • Detection: Add Europium-anti-phospho antibody and read the TR-FRET signal (Excitation 320 nm, Emission 665 nm).

  • Self-Validation (ATP-Shift): Run a parallel plate with ATP at 10x Km​ (100 µM). Validation Logic: If the compound is a true ATP-competitive hinge binder, the IC50​ curve will shift rightward (decreased potency). If the IC50​ remains unchanged, the compound is acting via an allosteric or non-specific aggregation mechanism.

Protocol 2: FLIPR Calcium Mobilization (PAM Confirmation)

Causality: To prove the compound is a Positive Allosteric Modulator, it must show no intrinsic agonism on its own, but must amplify the signal of the native ligand.

Step-by-Step:

  • Cell Preparation: Seed mGluR5-expressing CHO cells in a 384-well plate. Load with Fluo-4 AM calcium dye. Add 2.5 mM Probenecid. Causality: Probenecid blocks organic anion transporters, preventing the cells from pumping the dye out into the extracellular space, ensuring a stable baseline.

  • Baseline Read: Monitor baseline fluorescence for 10 seconds using the FLIPR Tetra system.

  • Compound Addition: Inject the thiadiazole compound. Monitor for 60 seconds. Causality: A lack of calcium spike here confirms the compound is not a direct orthosteric agonist.

  • Glutamate Challenge: Inject an EC20​ concentration of glutamate.

  • Self-Validation (Orthosteric Blockade): In a parallel control well, pre-incubate the cells with MPEP (a known mGluR5 orthosteric antagonist) before Step 3. Validation Logic: If the enhanced calcium flux is genuinely receptor-mediated, MPEP will completely ablate the signal. If the signal persists, the compound is acting as a false positive (e.g., a membrane-disrupting ionophore).

Workflow Start Compound Preparation (DMSO Stock) Assay1 Calcium Mobilization Assay (FLIPR) Start->Assay1 Assay2 TR-FRET Kinase Assay Start->Assay2 Validation1 Orthosteric Antagonist Addition (Self-Validation) Assay1->Validation1 Confirm PAM Validation2 ATP Competition Titration (Self-Validation) Assay2->Validation2 Confirm ATP-comp Data EC50 / IC50 Calculation Validation1->Data Validation2->Data

Caption: Self-validating high-throughput screening workflow for mechanism confirmation.

Conclusion

The 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold is a masterclass in rational pharmacophore design. By combining the hydrogen-bonding geometry of the thiadiazol-amine core with the extreme steric bulk of the tert-butylpyridine moiety, it serves as a highly effective probe for deep hydrophobic pockets. Whether deployed as a Type II kinase inhibitor or a GPCR allosteric modulator, its mechanism of action is deeply rooted in its ability to stabilize inactive or active receptor conformations through precise, thermodynamically favorable hydrophobic wedging.

References

  • Title: Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: PubMed Central (NIH) URL: [Link]

  • Title: A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist Containing a 2-Amino-4-arylthiazole Motif Source: ACS Publications URL: [Link]

  • Title: Discovery of Novel and Selective Schiff Base Inhibitors as a Key for Drug Synthesis, Molecular Docking, and Pharmacological Evaluation Source: PubMed Central (NIH) URL: [Link]

Comprehensive Spectroscopic Characterization of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly functionalized heterocyclic scaffolds such as 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Molecular Formula: C₁₁H₁₄N₄S; MW: 234.32 g/mol ) are frequently synthesized as macrofilaricides[1], kinase inhibitors, and EP2 receptor agonists[2]. Validating the structural integrity of such molecules requires a rigorous, orthogonal analytical approach. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind the spectroscopic behavior of this molecule—explaining why the 1,2,4-thiadiazole core exhibits extreme electronic deshielding and how to construct a self-validating system using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Deconstruction & Spectroscopic Rationale

To architect a robust analytical workflow, we must first deconstruct the molecule into its three electronically distinct domains:

  • The 5-tert-butylpyridine moiety: Provides a massive aliphatic anchor (9 protons) and a highly predictable AMX spin system in the aromatic region.

  • The 1,2,4-thiadiazole core: A profoundly electron-deficient heteroaromatic system. The adjacent nitrogen and sulfur atoms strip electron density from the carbon centers, resulting in extreme downfield shifts in ¹³C NMR[3].

  • The primary amine (-NH₂): A dynamic functional group capable of tautomerization and hydrogen bonding, requiring specific solvent conditions to observe accurately.

Workflow A Sample Preparation (3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine) B NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->B C FT-IR Spectroscopy (ATR Mode) A->C D HRMS (ESI+) (LC-MS/MS CID) A->D E Connectivity & Stereocenter Validation B->E F Functional Group Confirmation (NH2, C=N) C->F G Exact Mass & Fragmentation Mapping D->G H Orthogonal Data Synthesis & Final Structural Verification E->H F->H G->H

Figure 1: Orthogonal spectroscopic validation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

While CDCl₃ is the default solvent in many labs, it is sub-optimal for aminothiadiazoles. The polarity of the 1,2,4-thiadiazol-5-amine core leads to poor solubility in non-polar media. Furthermore, rapid proton exchange in CDCl₃ often broadens the -NH₂ signal into the baseline. By utilizing DMSO-d₆ , we achieve two goals: complete dissolution of the analyte and strong solvation of the primary amine, which slows the proton exchange rate and allows the -NH₂ protons to resolve as a distinct broad singlet[4].

Expected NMR Assignments
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment Rationale
¹H 1.33Singlet (s)9Htert-butyl methyl protons. Strong diagnostic anchor[2].
¹H ~ 8.10Broad Singlet (br s)2H-NH₂ group. Exchangeable with D₂O[4].
¹H 7.90Doublet of doublets (dd, J = 8.2, 2.3)1HPyridine H-4. Ortho coupled to H-3, meta coupled to H-6.
¹H 8.15Doublet (d, J = 8.2)1HPyridine H-3. Ortho coupled to H-4.
¹H 8.65Doublet (d, J = 2.3)1HPyridine H-6. Highly deshielded by adjacent pyridine nitrogen.
¹³C 30.5--tert-butyl -CH₃ carbons.
¹³C 34.8--tert-butyl quaternary carbon.
¹³C 120.5 - 149.2--Pyridine aromatic carbons (C2, C3, C4, C5, C6).
¹³C ~ 168.5--Thiadiazole C-3. Deshielded by N and S[3].
¹³C ~ 183.2--Thiadiazole C-5. Extreme deshielding due to adjacent N, S, and amine resonance[3].
Experimental Protocol: 1D/2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous conditions prevent the water peak (δ 3.33) from masking aliphatic impurities and ensure the -NH₂ peak remains sharp.

  • 1D ¹H Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse program with a relaxation delay (D1) of 2 seconds.

  • D₂O Exchange (Self-Validation Step): Add 1 drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Causality: The disappearance of the peak at ~8.10 ppm definitively proves it belongs to the exchangeable -NH₂ protons.

  • 2D HMBC Acquisition: Set the long-range coupling constant to 8 Hz. Causality: This is critical to prove connectivity between the pyridine C-2 and the thiadiazole C-3, as there are no protons directly on the thiadiazole ring to show NOESY correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Vibrational Modes

NMR is blind to the exact nature of the N-H bonds if tautomerism occurs. FT-IR provides orthogonal proof of the primary amine state. A primary amine (-NH₂) will display two distinct stretching bands (symmetric and asymmetric) in the >3200 cm⁻¹ region, whereas a secondary amine (if the molecule tautomerized to an imine) would only show one[4].

Key IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignment
3420, 3280Medium, SharpN-H asymmetric and symmetric stretch (Primary Amine).
2960MediumC-H aliphatic stretch (tert-butyl group).
1630StrongN-H bending (scissoring).
1560 - 1590StrongC=N stretch (Thiadiazole and Pyridine rings).
Experimental Protocol: ATR-FTIR
  • Background Subtraction: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (ambient air). Causality: Removing atmospheric CO₂ and water vapor interference is critical for accurately assigning the delicate N-H stretching region.

  • Sample Application: Place 1-2 mg of the solid crystalline powder directly onto the diamond crystal. Apply the pressure anvil until the force gauge clicks. Causality: Intimate contact with the crystal is required to ensure the evanescent wave penetrates the sample adequately.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Kinetics

Ionization Dynamics and CID Pathways

Due to the basicity of the pyridine nitrogen and the thiadiazole amine, the molecule readily accepts a proton, making Positive Electrospray Ionization (ESI+) the ideal technique. Upon entering the collision cell, the [M+H]⁺ precursor ion (m/z 235.101) undergoes Collision-Induced Dissociation (CID).

The 1,2,4-thiadiazole ring is notoriously susceptible to cleavage across the 3,4 and 1,5 bonds under electron impact and CID conditions[5]. This typically expels a neutral cyanamide (H₂N-CN) or thiocyanate fragment. Additionally, the bulky tert-butyl group on the pyridine ring is a prime candidate for radical loss or alkene elimination (loss of isobutylene, -56 Da), yielding highly stable conjugated product ions.

Fragmentation M Molecular Ion [M+H]+ m/z 235.101 F1 Loss of isobutylene [- C4H8] M->F1 F2 Thiadiazole Ring Cleavage [- H2NCN or - SCN] M->F2 M1 Fragment Ion m/z 179.038 F1->M1 M2 Pyridine-containing Fragments m/z ~134 / 108 F2->M2

Figure 2: Primary ESI-MS/MS fragmentation pathways of the 1,2,4-thiadiazole core.

Experimental Protocol: LC-MS/MS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, drastically enhancing the ionization efficiency of the basic nitrogens to form the [M+H]⁺ ion.

  • Chromatography: Elute through a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • MS/MS Acquisition: Isolate the precursor m/z 235.1 in the quadrupole and apply a normalized collision energy (NCE) sweep of 20-40 eV. Causality: A sweep ensures capturing both low-energy fragmentations (loss of the tert-butyl group) and high-energy fragmentations (cleavage of the thiadiazole core).

Self-Validating System (Orthogonal Confirmation)

To achieve absolute structural certainty, the data from these three modalities must act as a self-validating system:

  • The Mass Match: HRMS provides the exact elemental composition (C₁₁H₁₄N₄S), confirming no unexpected oxidations or halogenations occurred during synthesis.

  • The Connectivity Match: While MS confirms the pieces, HMBC NMR confirms how they are stitched together, specifically proving the pyridine ring is attached to the C-3 of the thiadiazole, not the C-5.

  • The Functional Group Match: The D₂O exchange in NMR combined with the dual >3200 cm⁻¹ stretching bands in FT-IR irrevocably proves the existence of the primary amine, ruling out any cyclic tautomers.

By interlocking these datasets, the analytical scientist eliminates all structural ambiguity, ensuring the compound is fully validated for downstream biological or pharmacokinetic assays.

References

  • US8648097B2 - Pyridylaminoacetic acid compound - Google Patents Source: Google Patents URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Discovery of Substituted Di(pyridin-2-yl)
  • Mass Spectra I.
  • Mass Spectra of 3,5-Diamino-1,2,4-thiadiazoles Source: CSIRO Publishing URL
  • Product Class 10: 1,2,4-Thiadiazoles Source: Thieme Connect URL

Sources

Pharmacological Profiling and Therapeutic Target Landscape of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, identifying and validating privileged pharmacophores is the cornerstone of rational drug design. The compound 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179362-71-0) represents a highly specialized building block that merges a classic heteroaromatic hinge-binding core with a bulky, lipophilic vector.

This technical whitepaper deconstructs the structural rationale of this molecule, explores its most promising therapeutic targets, and provides self-validating experimental workflows required to advance this scaffold from a screening hit to a viable lead candidate.

Structural Rationale and Pharmacophore Deconstruction

The architecture of 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is bipartite, designed to exploit specific microenvironments within protein active sites:

  • The 1,2,4-Thiadiazol-5-amine Core: This heteroaromatic ring is a well-documented "privileged scaffold" in kinase inhibitor design. The exocyclic amine acts as a potent hydrogen-bond (H-bond) donor, while the endocyclic nitrogens serve as H-bond acceptors. This bidentate capability makes it an ideal mimic for the adenine ring of ATP, allowing it to anchor securely to the kinase hinge region[2].

  • The 5-Tert-butylpyridin-2-yl Moiety: The addition of a pyridine ring extends the conjugated system, providing additional pi-stacking interactions. Crucially, the tert-butyl group acts as a lipophilic shield. In the context of kinase active sites, this bulky group is perfectly suited to project into deep, hydrophobic sub-pockets (such as the DFG-out allosteric pocket or the selectivity pocket adjacent to the gatekeeper residue), driving target selectivity and increasing overall binding affinity.

Physicochemical Properties Summary

To predict the pharmacokinetic viability of this scaffold, we must analyze its fundamental physicochemical parameters. The data below highlights its alignment with Lipinski's Rule of Five, making it an excellent starting point for oral drug development.

PropertyValuePharmacological Implication
Molecular Weight 234.32 g/mol Highly fragment-like; allows for significant downstream functionalization without exceeding the 500 Da limit.
Calculated LogP ~2.8Optimal lipophilicity for membrane permeability and hydrophobic pocket engagement.
H-Bond Donors 1 (-NH2)Sufficient for target anchoring while minimizing desolvation penalties.
H-Bond Acceptors 4 (N atoms)Enables diverse interaction networks with target backbone amides.
Topological Polar Surface Area 68.5 ŲExcellent predictor for blood-brain barrier (BBB) penetration, crucial for CNS targets.

Primary Therapeutic Targets

Based on the structural topology of the compound, three primary target classes emerge as highly probable candidates for therapeutic intervention.

A. Glycogen Synthase Kinase-3β (GSK-3β)

The 1,2,4-thiadiazol-5-amine scaffold is a historically validated motif for the inhibition of GSK-3β, a kinase heavily implicated in Alzheimer's disease pathology and various oncological pathways [2]. The thiadiazole core forms critical bidentate hydrogen bonds with the backbone of Val135 in the GSK-3β hinge region. The tert-butyl group is hypothesized to extend into the hydrophobic pocket formed by the activation loop, conferring selectivity over closely related kinases like CDKs.

GSK3_Pathway Compound Thiadiazole Derivative GSK3B GSK-3β (Active) Compound->GSK3B Competitive Inhibition BetaCatenin β-Catenin (Degraded) GSK3B->BetaCatenin Phosphorylation (Normal) BetaCateninStab β-Catenin (Stabilized) GSK3B->BetaCateninStab Blocked Phosphorylation GeneExp Target Gene Expression BetaCateninStab->GeneExp Nuclear Translocation

Mechanism of GSK-3β inhibition by thiadiazole derivatives and β-catenin stabilization.

B. Histone Deacetylases (HDACs)

Recent medicinal chemistry campaigns have pivoted away from traditional hydroxamate-based HDAC inhibitors (like Vorinostat) due to their poor pharmacokinetic profiles and off-target toxicity. The 1,2,4-thiadiazole core has been successfully deployed as a non-hydroxamate zinc-binding group (ZBG) [1]. The nitrogen and sulfur heteroatoms can coordinate with the catalytic zinc ion in the HDAC active site, while the tert-butylpyridine moiety acts as a surface recognition cap, interacting with the rim of the HDAC binding channel.

C. Androgen Receptor (AR) Dimer Interface

Emerging research highlights the utility of N-(1,2,4-thiadiazol-5-yl) scaffolds as novel antiresistance Androgen Receptor (AR) antagonists [4]. Unlike traditional antagonists (e.g., Enzalutamide) that bind to the highly mutable ligand-binding domain, these thiadiazole derivatives target the AR dimer interface pocket. The bulky tert-butyl group is critical here for disrupting the protein-protein interaction necessary for AR dimerization and subsequent DNA binding in prostate cancer.

Self-Validating Experimental Methodologies

To rigorously validate 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine against these targets, we must employ a self-validating cascade of assays. The following protocols are designed with built-in causality and orthogonal controls to ensure data trustworthiness.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Highly conjugated heterocyclic compounds often exhibit intrinsic autofluorescence that confounds standard colorimetric or standard fluorescence assays. TR-FRET utilizes a time delay (lanthanide chelate emission) that allows short-lived background autofluorescence to decay before signal acquisition, ensuring that the calculated IC50 is a true reflection of biochemical affinity, not optical interference.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing recombinant human GSK-3β (1 nM final), ULight-labeled substrate peptide (50 nM), and assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the thiadiazole compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well ProxiPlate. Self-Validation Step: Include Staurosporine as a positive control (pan-kinase inhibitor) and DMSO as a vehicle negative control.

  • Pre-incubation: Incubate the enzyme-compound mixture for 30 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ) and the Europium-anti-phospho-substrate antibody. Incubate for 1 hour.

  • Readout: Read the plate on an EnVision multimode plate reader using TR-FRET settings (Excitation: 320 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the 665/615 ratio to determine specific kinase inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: A low biochemical IC50 is meaningless if the compound cannot cross the cell membrane or if it binds non-specifically to the cellular proteome. CETSA is employed to prove in situ target engagement. The principle relies on the thermodynamic reality that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

Step-by-Step Methodology:

  • Cell Treatment: Culture SH-SY5Y neuroblastoma cells to 80% confluency. Treat cells with 1 µM of the thiadiazole derivative or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Pulsing: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 64°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis & Clearance: Cool the tubes to 25°C, add a non-denaturing lysis buffer (supplemented with protease inhibitors), and subject to three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blotting using an anti-GSK-3β primary antibody.

  • Validation: Plot the band intensity against temperature to generate melt curves. A rightward shift in the Tm​ ( ΔTm​>2∘C ) in the compound-treated group versus DMSO definitively proves intracellular target engagement.

Validation_Workflow Synth Compound Synthesis HTS TR-FRET Kinase Assay Synth->HTS In vitro CETSA CETSA Target Engagement HTS->CETSA Cell-based Xray X-ray Crystallography CETSA->Xray Structural Lead Lead Optimization Xray->Lead Rational Design

Self-validating experimental workflow for target validation and lead optimization.

Conclusion

The compound 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a highly versatile and structurally privileged building block. By combining the robust hinge-binding thermodynamics of the aminothiadiazole core with the lipophilic reach of the tert-butylpyridine group, it presents a superior starting point for hit-to-lead campaigns targeting kinases (GSK-3β), epigenetic modulators (HDACs), and nuclear receptors (AR). Rigorous orthogonal testing via TR-FRET and CETSA is paramount to translating this chemical potential into a viable clinical asset.

References

  • Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors. ResearchGate.[Link]

  • Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central (PMC).[Link]

  • Discovery of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide Derivatives as Novel Antiresistance Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters.[Link]

Methodological & Application

Protocol for dissolving 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Solubilization and Assay Integration of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Introduction & Physicochemical Profiling

The compound 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a highly specialized, lipophilic small molecule. Heterocyclic compounds containing 1,2,4-thiadiazole cores are heavily utilized in medicinal chemistry and drug discovery due to their diverse pharmacological properties and ability to interact with specific biological targets[1].

However, the structural anatomy of this specific molecule presents distinct solubility challenges for in vitro assays. The combination of the aromatic pyridine ring and the sterically bulky, highly non-polar tert-butyl group drives strong hydrophobic interactions and pi-pi stacking in the solid state. Consequently, the lattice energy of the crystal is too high to be disrupted by aqueous buffers alone.

To successfully integrate this compound into biological assays without compromising its effective concentration, Dimethyl sulfoxide (DMSO) must be used as the primary solvent. DMSO is an amphipathic, polar aprotic solvent that utilizes its sulfoxide oxygen to disrupt hydrogen bonding (at the amine group) and its methyl groups to solvate the hydrophobic tert-butyl moiety[2]. This protocol outlines a self-validating, causality-driven methodology to dissolve this compound and transition it into aqueous media while preventing micro-precipitation and solvent-induced assay artifacts.

Materials and Reagents

  • Target Compound: 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Lyophilized powder, >98% purity).

  • Primary Solvent: Anhydrous Dimethyl sulfoxide (DMSO), Cell-culture grade (>99.9% purity). Note: Must be stored in a desiccator to prevent hygroscopic water absorption.

  • Aqueous Media: Target in vitro assay buffer (e.g., PBS, HEPES, or complete cell culture media).

  • Consumables: Low-bind microcentrifuge tubes (to prevent hydrophobic adsorption to tube walls).

Experimental Protocol & Mechanistic Rationale

Phase 1: Master Stock Preparation (10 mM)
  • Step 1.1: Remove the lyophilized compound from -20°C storage and equilibrate to room temperature for at least 30 minutes inside a desiccator.

    • Causality: Cold tubes will immediately condense atmospheric moisture upon opening. Introducing water to the powder before DMSO drastically reduces the solvent's saturation limit, leading to immediate and irreversible precipitation.

  • Step 1.2: Add the calculated volume of anhydrous DMSO to achieve a 10 mM master stock.

  • Step 1.3: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic crystal aggregates that survive initial vortexing.

  • Step 1.4: Aliquot the master stock into single-use volumes and store at -80°C in the dark.

Phase 2: Intermediate Serial Dilutions
  • Step 2.1: Prepare all intermediate working concentrations (e.g., 5 mM, 1 mM, 100 µM) by performing serial dilutions exclusively in 100% DMSO .

    • Causality: A common point of failure is diluting the master stock directly into aqueous media to create intermediate stocks. This sudden spike in the solvent's dielectric constant causes "solvent shock," forcing the lipophilic tert-butyl groups to aggregate and form micro-crystals.

Phase 3: Aqueous Assay Integration (Critical Step)
  • Step 3.1: Pre-warm the target aqueous assay buffer to 37°C.

  • Step 3.2: While vigorously vortexing the aqueous buffer, add the intermediate DMSO stock dropwise.

    • Causality: Dropwise addition combined with kinetic energy (vortexing) ensures rapid dispersion of the small molecule before local regions of supersaturation can form.

  • Step 3.3: Ensure the final DMSO concentration in the assay does not exceed 1.0% v/v .

    • Causality: High concentrations of DMSO (>1%) can destabilize RNA/protein conformations, artificially altering ligand-binding affinities[2]. Furthermore, DMSO exhibits concentration-dependent inhibitory and toxic effects in cell-based and organismal in vitro assays, which can confound the pharmacological readout of the thiadiazole derivative[3].

Phase 4: Self-Validation & Quality Control
  • Step 4.1: Inspect the final assay solution under an inverted phase-contrast microscope at 10x or 20x magnification.

    • Causality: Naked-eye inspection is insufficient. If micro-crystals are present, the compound has "crashed out" of solution. The effective concentration of the drug is now unknown, rendering the assay system invalid.

Quantitative Data: Standardized Dilution Scheme

To maintain experimental integrity, the vehicle (DMSO) background must remain constant across all test conditions. The table below outlines a dilution scheme that achieves varying drug concentrations while locking the final DMSO concentration at a safe 1.0%.

Final Desired Assay ConcentrationIntermediate DMSO Stock ConcentrationVolume of DMSO StockVolume of Aqueous BufferFinal DMSO Concentration (%)
100 µM 10 mM10 µL990 µL1.0%
50 µM 5 mM10 µL990 µL1.0%
10 µM 1 mM10 µL990 µL1.0%
1 µM 100 µM10 µL990 µL1.0%
Vehicle Control 100% DMSO (No Drug)10 µL990 µL1.0%

Workflow Visualization

Workflow Powder 3-(5-Tert-butylpyridin-2-yl)- 1,2,4-thiadiazol-5-amine (Dry Powder) DMSO Reconstitution in Anhydrous DMSO Powder->DMSO Equilibrate to RT Stock 10 mM Master Stock (100% DMSO) DMSO->Stock Vortex / Sonicate Dilution Serial Dilutions (100% DMSO) Stock->Dilution 10-fold steps Aqueous Aqueous Assay Buffer (Pre-warmed 37°C) Dilution->Aqueous 1:100 Dilution (Dropwise) Assay In Vitro Assay (Final DMSO ≤ 1.0%) Aqueous->Assay Rapid Mixing QC QC: Visual Inspection (Check for Micro-crystals) Assay->QC Validate Solubility

Caption: Workflow for the dissolution, serial dilution, and aqueous integration of the thiadiazole derivative.

References

  • [1] Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at:

  • [2] Influence of Dimethylsulfoxide on RNA Structure and Ligand Binding. ACS Publications. Available at:

  • [3] Inhibitory effect of dimethyl sulfoxide on the development of gastrointestinal nematode larvae in the larval development test. PubMed Central (PMC). Available at:

Sources

Application Note: In Vivo Administration and Preclinical Evaluation of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine in Mouse Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel heterocyclic small molecules from in vitro screening to in vivo validation is a critical bottleneck in drug discovery. This application note provides a comprehensive, self-validating framework for the in vivo administration of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine in mouse models. By detailing the mechanistic rationale, formulation causality, pharmacokinetic (PK) profiling, and efficacy workflows, this guide equips drug development professionals with a robust protocol to evaluate this compound class with high scientific rigor.

Mechanistic Rationale & Structural Causality

The compound features a highly privileged bipartite structure designed for potent target engagement:

  • 1,2,4-Thiadiazol-5-amine Core: This moiety is a well-documented hinge-binding motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., Janus kinases [JAK] and glycogen synthase kinase 3 [GSK-3]) and receptor antagonists[1][2]. The exocyclic amine acts as a critical hydrogen-bond donor, while the nitrogen atoms in the thiadiazole ring serve as hydrogen-bond acceptors, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase active site[3][4].

  • 5-Tert-butylpyridin-2-yl Moiety: The substitution of a bulky, lipophilic tert-butyl group on the pyridine ring is a deliberate design choice to exploit the hydrophobic pocket (often the DFG-out conformation or an adjacent allosteric site) of the target protein. This enhances both binding affinity (via van der Waals interactions) and target residence time, leading to sustained in vivo target inhibition.

MOA Compound 3-(5-tert-butylpyridin-2-yl) -1,2,4-thiadiazol-5-amine Pocket Target Kinase ATP Pocket (Hinge Region) Compound->Pocket High-Affinity Binding (H-bonds & Hydrophobic) Kinase Kinase Activation (e.g., JAK / GSK-3) Pocket->Kinase Structural Blockade Downstream Downstream Signaling (STAT / β-catenin) Kinase->Downstream Phosphorylation Blocked Phenotype Tumor Growth & Proliferation Downstream->Phenotype Transcriptional Arrest

Fig 1: Mechanistic pathway of target kinase inhibition by the 1,2,4-thiadiazol-5-amine derivative.

Formulation Strategy: A Self-Validating System

Due to the high lipophilicity imparted by the tert-butylpyridine group, aqueous solubility is a primary limiting factor. Attempting to dose this compound as a simple suspension (e.g., in 0.5% Methylcellulose) often results in erratic gastrointestinal absorption and high inter-subject variability.

To ensure a self-validating dosing protocol, we utilize a multi-component co-solvent solution: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline .

  • Causality of Components: DMSO disrupts the compound's crystal lattice to ensure complete initial dissolution. PEG300 acts as a co-solvent to prevent precipitation upon dilution. Tween-80 reduces surface tension, facilitating uniform micelle formation in the gut. Saline ensures the final formulation is isotonic and tolerated intravenously.

  • Validation Check: The formulation must be visually inspected for the Tyndall effect (light scattering indicating micro-precipitates). Furthermore, pre- and post-dosing aliquots must be analyzed via LC-MS/MS. This eliminates the confounding variable of compound precipitation in the dosing syringe, ensuring that any lack of in vivo efficacy is strictly attributed to target biology or PK limitations, rather than dosing errors.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability (F%) and clearance parameters to inform efficacy dosing schedules.

  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old, 20-25g) for 7 days. Fast the PO (oral) cohort for 12 hours prior to dosing to standardize gastric emptying; the IV cohort remains fed.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Blood Sampling: Collect 20 µL of blood via saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: Using serial sampling from the same mouse (rather than terminal cardiac puncture) reduces inter-animal variability and requires fewer animals.

  • Sample Processing: Collect blood into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Extract 10 µL of plasma and precipitate proteins using 30 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).

  • Quantification: Analyze the supernatant via LC-MS/MS (Agilent 6495 Triple Quadrupole or equivalent) operating in positive MRM mode.

Protocol B: In Vivo Efficacy (Xenograft Model)

Objective: Evaluate the tumor growth inhibition (TGI) potential of the compound.

  • Cell Inoculation: Harvest target cancer cells (e.g., HCT116) in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of athymic nude mice. Causality: Matrigel provides extracellular matrix proteins that significantly enhance tumor take-rate and initial vascularization.

  • Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8/group) using a stratified block design to ensure equal starting variance.

  • Treatment: Administer Vehicle, Compound (10 mg/kg), or Compound (30 mg/kg) PO once daily for 21 days.

  • Monitoring & Endpoints: Measure tumor dimensions (length and width) twice weekly. Calculate volume using the formula: V=(length×width2)/2 . Weigh mice concurrently; a body weight loss of >15% triggers humane endpoints, serving as an internal control for compound toxicity.

Workflow Formulation 1. Formulation DMSO/PEG300/ Tween-80/Saline Dosing 2. Administration PO (Oral) or IV Formulation->Dosing PK 3. PK Profiling Serial Blood Draws (0-24h) Dosing->PK Cohort A Efficacy 4. Efficacy Study Xenograft Tumor Monitoring Dosing->Efficacy Cohort B Analysis 5. LC-MS/MS & Statistical Analysis PK->Analysis Plasma Extraction Efficacy->Analysis Tumor Excision

Fig 2: Self-validating in vivo experimental workflow for PK and efficacy profiling in mouse models.

Data Presentation

The following tables represent standardized outputs for the quantitative evaluation of the compound.

Table 1: Pharmacokinetic Profile in C57BL/6 Mice

Pharmacokinetic Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1,450 ± 120 890 ± 95
Tmax (h) 0.08 (Initial draw) 1.5 ± 0.5
AUC₀₋t (ng·h/mL) 2,100 ± 180 9,450 ± 820
t₁/₂ (h) 3.2 ± 0.4 4.1 ± 0.6
Clearance (mL/min/kg) 7.9 ± 0.8 N/A
Vss (L/kg) 1.8 ± 0.2 N/A

| Bioavailability (F%) | 100% (Reference) | 45.0% |

Note: A moderate clearance rate and a Vss > total body water (0.7 L/kg) indicate excellent tissue distribution, driven by the lipophilic tert-butyl moiety.

Table 2: In Vivo Efficacy (Subcutaneous Xenograft Model)

Treatment Group Dose (PO, Daily) Initial Tumor Vol (mm³) Final Tumor Vol (Day 21) TGI (%) Body Weight Change
Vehicle Control 0 mg/kg 125 ± 15 1,150 ± 180 N/A + 4.2%
Compound (Low) 10 mg/kg 122 ± 18 620 ± 90 46.1% + 2.1%

| Compound (High) | 30 mg/kg | 128 ± 14 | 290 ± 50 | 74.7% | - 1.5% |

Note: Tumor Growth Inhibition (TGI) is calculated as[1 - (ΔV_treated / ΔV_vehicle)] × 100. The lack of significant body weight loss (<5%) indicates a favorable therapeutic window.

References

  • Discovery of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide Derivatives as Novel Antiresistance Androgen Receptor Antagonists. ACS Publications. 1[1]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC / ACS Infectious Diseases. 3[3]

  • Bisulfate of janus kinase (jak) inhibitor and preparation method therefor (WO2014194741A1). Google Patents.2[2]

  • Discovery of Novel and Selective Schiff Base Inhibitors as a Key for Drug Synthesis, Molecular Docking, and Pharmacological Evaluation. PMC. 4[4]

Sources

Application Note: Preclinical Validation and Workflow for the TBP-TDA Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol Guide

Probe Profile and Structural Rationale

The compound 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (hereafter referred to as TBP-TDA ) is a highly efficient, nitrogen-rich heteroaromatic chemical probe. In preclinical drug discovery, compounds possessing this specific scaffold are frequently deployed as ATP-mimetic hinge binders targeting kinases or allosteric modulators of protein-protein interactions.

As a Senior Application Scientist, I emphasize that successful probe deployment requires understanding the physical causality behind its structure:

  • The 1,2,4-Thiadiazol-5-amine Core: This moiety acts as the primary pharmacophore. The exocyclic amine serves as a critical hydrogen bond donor to the backbone carbonyls of a target's hinge region, while the thiadiazole nitrogens act as localized hydrogen bond acceptors.

  • The 5-Tert-butylpyridin-2-yl Group: The pyridine ring provides planarity for van der Waals stacking within the ATP pocket. Crucially, the bulky tert-butyl group projects into the hydrophobic "back pocket" (e.g., the DFG-out conformation). This specific substitution serves a dual purpose: it drives target selectivity via steric exclusion of off-target kinases, and it blocks cytochrome P450-mediated oxidative metabolism at the highly reactive para-position of the pyridine ring.

Table 1: Physicochemical & ADME Profile of TBP-TDA
PropertyValuePharmacological Rationale
Molecular Weight 234.32 g/mol Highly fragment-like; ensures exceptional Ligand Efficiency (LE).
Calculated LogP ~2.8Optimal lipophilicity for passive transcellular membrane permeability.
H-Bond Donors 1 (Amine)Minimizes desolvation penalty during target binding.
H-Bond Acceptors 4 (N atoms)Facilitates specific electrostatic interactions within the binding pocket.
Polar Surface Area ~65 ŲWell within the <140 Ų limit, ensuring excellent intracellular accumulation.

Experimental Logic and Validation Cascade

To establish TBP-TDA as a trusted chemical probe, researchers must avoid the common pitfall of relying solely on biochemical affinity. A probe must be validated through a rigorous, self-validating cascade that proves biochemical binding, cellular penetration, and functional phenotypic modulation.

Workflow A Phase 1: TR-FRET Biochemical Binding B Phase 2: CETSA Cellular Engagement A->B IC50 < 100 nM C Phase 3: Western Blot Pathway Modulation B->C T_agg Shift > 2°C D Phase 4: Cell Viability Phenotypic Outcome C->D Target Inhibition

Fig 1. Self-validating cascade for the preclinical evaluation of the TBP-TDA probe.

Protocol 1: Biochemical Target Engagement (TR-FRET)

Causality & Experimental Logic

Highly conjugated heteroaromatic compounds like TBP-TDA frequently exhibit intrinsic auto-fluorescence that confounds standard absorbance or fluorescence polarization assays. To circumvent this, we utilize [1]. By introducing a 100 µs delay between excitation and emission detection, the short-lived auto-fluorescence of the thiadiazole core decays completely, ensuring the measured signal is exclusively driven by the long-lived lanthanide FRET event.

Self-Validating Controls
  • Positive Control: A known pan-inhibitor (e.g., Staurosporine) to validate assay dynamic range.

  • Negative Control: A structurally matched analog of TBP-TDA lacking the 5-amine group (disrupting the primary H-bond donor) to prove specific active-site engagement.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Dilution: Serially dilute TBP-TDA in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well low-volume proxiplate. The final DMSO concentration must remain ≤1% to prevent solvent-induced protein denaturation.

  • Reagent Addition: Add 5 µL of the target kinase pre-incubated with a LanthaScreen Eu-anti-tag antibody. Follow immediately with 5 µL of the fluorescent tracer.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 100 µs; Integration: 200 µs).

  • Analysis: Calculate the IC₅₀ by plotting the 665/620 nm emission ratio against the log of the TBP-TDA concentration using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (CETSA)

Causality & Experimental Logic

Biochemical affinity does not guarantee that TBP-TDA can cross the lipid bilayer or outcompete millimolar concentrations of intracellular ATP. The [2] directly quantifies the thermodynamic stabilization of the target protein upon ligand binding in live cells.

Self-Validating Controls
  • Orthogonal Matrix Check: Run the CETSA protocol in parallel on intact live cells and cell lysates. If TBP-TDA stabilizes the target in lysates but not in intact cells, the probe suffers from poor membrane permeability or active efflux.

Step-by-Step Methodology
  • Cell Preparation: Seed target cells (e.g., HCT116) in 10 cm dishes and culture to 80% confluency.

  • Probe Treatment: Treat cells with 1 µM TBP-TDA (or 0.1% DMSO vehicle) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension (~10⁶ cells) into individual PCR tubes.

  • Thermal Gradient: Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to a 20°C water bath). Crucial Insight: Do not use RIPA or harsh detergents, as they will artificially shift the protein's native aggregation temperature (T_agg).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Resolve the soluble supernatant via SDS-PAGE and Western Blot. Quantify band intensities to plot the melt curve and determine the compound-induced T_agg shift (ΔT_agg).

Protocol 3: Phenotypic and Pathway Modulation

Causality & Experimental Logic

Target engagement is only useful if it translates to functional antagonism. We must verify that TBP-TDA disrupts the downstream signaling cascade.

Pathway Stimulus Extracellular Stimulus (e.g., EGF) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Binds Target Target Kinase (Hinge Region) Receptor->Target Activates Effector Downstream Effector (e.g., p-ERK) Target->Effector Phosphorylates Probe TBP-TDA Probe Probe->Target Competes with ATP Viability Cell Survival / Proliferation Effector->Viability Promotes

Fig 2. Pharmacological intervention of TBP-TDA within a kinase signaling axis.

Self-Validating Controls
  • Toxicity Deconvolution: A drop in downstream phosphorylation (e.g., p-ERK) could be an artifact of acute cell death rather than specific pathway inhibition. Therefore, a parallel cell viability assay (e.g., CellTiter-Glo) must be run at the exact same time point.

Step-by-Step Methodology
  • Treatment: Seed cells in 6-well plates. Treat with TBP-TDA at 0.1×, 1×, and 10× the established CETSA EC₅₀ for 2 hours.

  • Stimulation: If evaluating a transient cascade, stimulate cells with a growth factor (e.g., EGF 50 ng/mL) for 15 minutes prior to harvest.

  • Lysis: Wash with ice-cold PBS and lyse directly in RIPA buffer containing both protease and phosphatase inhibitors.

  • Immunoblotting: Probe lysates for the phosphorylated effector (e.g., p-ERK), total effector (total ERK), and a loading control (GAPDH).

  • Viability Counter-Screen: In a parallel 96-well plate treated identically, add CellTiter-Glo reagent at the 2-hour mark to confirm >95% cell viability, proving that signaling inhibition is a direct pharmacological effect.

Quantitative Data Interpretation

To ensure robust Go/No-Go decision-making in probe development, summarize all validation metrics systematically.

Table 2: Self-Validating Assay Metrics for TBP-TDA
Assay PhaseMetric EvaluatedExpected TBP-TDA ProfileValidation Threshold
Phase 1: TR-FRET Biochemical IC₅₀15 nMIC₅₀ < 100 nM with >100-fold selectivity over negative control analog.
Phase 2: CETSA ΔT_agg (Intact Cells)+ 4.5 °CΔT_agg > 2.0 °C confirms robust intracellular target engagement.
Phase 2: CETSA ΔT_agg (Lysate)+ 4.8 °CConcordance with intact cells proves high membrane permeability.
Phase 3: Western Blot Cellular EC₅₀ (p-Effector)85 nMEC₅₀ should be within 10-fold of the biochemical IC₅₀.
Phase 4: Viability Acute Toxicity (2 hr)> 98% ViableEnsures signaling drop is not an artifact of cytotoxicity.

References

  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats (Assay Guidance Manual) Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL:[Link]

Application Note: Cytotoxicity Profiling of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine via MTT Assay

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Preclinical toxicology, hit-to-lead optimization, and mammalian cell viability screening.

Introduction & Scientific Rationale

The compound 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine belongs to a highly specialized class of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. This chemical series has recently gained significant traction in drug discovery as novel macrofilaricidal agents, demonstrating potent efficacy against human filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis[1].

During the preclinical development of any novel anti-parasitic or kinase-targeting therapeutic, establishing a rigorous mammalian cytotoxicity profile is a mandatory IND-enabling step. The Selectivity Index (SI)—the ratio of toxicity between the mammalian host and the parasitic target—dictates the compound's therapeutic window. To quantify this, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput, colorimetric viability screening[2].

Mechanistic Overview & Causality

The MTT assay does not measure cell death directly; rather, it quantifies cellular metabolic activity as a proxy for viability[2]. Understanding the biochemical causality behind the assay is critical for accurate data interpretation:

  • Enzymatic Reduction: Viable cells possess active mitochondria containing NAD(P)H-dependent cellular oxidoreductase enzymes[3]. These enzymes cleave the tetrazolium ring of the water-soluble, yellow MTT dye.

  • Formazan Generation: This cleavage reduces the dye into (E,Z)-5-(4,5-dimethylthiazol-2-yl)-1,3-diphenylformazan (formazan), which forms insoluble, purple crystals within the cell[3]. Dead cells, lacking metabolic flux, cannot perform this reduction.

  • Solubilization: Because formazan is highly lipophilic and insoluble in aqueous culture media, a solubilization agent (typically Dimethyl Sulfoxide, DMSO) must be added[3]. DMSO lyses the cellular membrane and dissolves the crystals into a homogenous purple solution.

  • Spectrophotometric Readout: The intensity of the purple color is directly proportional to the number of metabolically active cells, quantifiable via absorbance at 540–590 nm[4].

MTT_Mechanism MTT MTT (Yellow Tetrazolium) Water Soluble Enzyme NAD(P)H-dependent Oxidoreductases (Active Mitochondria) MTT->Enzyme Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Solubilization DMSO Solubilization & Membrane Lysis Formazan->Solubilization Readout Absorbance Readout (OD 570 nm / 630 nm) Solubilization->Readout

Biochemical mechanism of MTT reduction and subsequent formazan solubilization.

Designing a Self-Validating Assay System

To ensure absolute trustworthiness and reproducibility, this protocol integrates a self-validating plate architecture. Every 96-well plate must include the following internal controls:

  • Blank Control (Media + MTT + DMSO): Accounts for background absorbance caused by phenol red or media components. All subsequent OD values are mathematically corrected by subtracting this blank average.

  • Vehicle Control (Cells + Media + DMSO max %): Highly hydrophobic thiadiazole derivatives require DMSO for stock formulation. The vehicle control ensures that the solvent itself (capped at ≤0.5% v/v final concentration) is not inducing cytotoxicity.

  • Positive Control (Cells + 1 µM Doxorubicin): A known cytotoxic agent validates the dynamic range of the assay, proving that the specific cell line is responsive to apoptotic/necrotic induction.

Materials and Reagents

  • Test Compound: 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Synthesized or procured, ≥95% purity).

  • Cell Lines: HepG2 (Human hepatocyte) and HEK293 (Human embryonic kidney) for systemic toxicity modeling.

  • MTT Reagent: 5 mg/mL dissolved in sterile Phosphate-Buffered Saline (PBS), pH 7.4. Note: Protect from light and store at 4°C[5].

  • Solubilization Buffer: 100% Cell-culture grade Dimethyl Sulfoxide (DMSO)[3].

  • Equipment: 96-well flat-bottom tissue culture plates, multi-channel pipettes, and a microplate spectrophotometer.

Step-by-Step Experimental Protocol

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Overnight Incubation Seed->Incubate1 Treat 3. Compound Treatment (24-72h) Incubate1->Treat MTT 4. Add MTT (Incubate 2-4h) Treat->MTT Solubilize 5. Add DMSO (Solubilize Formazan) MTT->Solubilize Analyze 6. Measure OD & Calculate IC50 Solubilize->Analyze

Step-by-step experimental workflow for the MTT cytotoxicity assay.

Phase 1: Preparation and Seeding
  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

  • Seed cells into a 96-well flat-bottom plate at a density of 5×103 to 1×104 cells/well in 100 µL of complete culture medium. Leave Column 1 empty for Blank Controls.

  • Incubate the plate overnight (18–24 hours) at 37°C in a 5% CO2​ humidified incubator to allow for cellular adherence and recovery.

Phase 2: Compound Treatment
  • Prepare a 10 mM primary stock of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine in 100% DMSO.

  • Perform a 1:3 serial dilution in complete media to generate a 6-to-8 point dose-response curve (e.g., 100 µM down to 0.1 µM). Causality: Serial dilution is mathematically required to generate a sigmoidal curve for accurate IC50​ interpolation.

  • Carefully aspirate the old media from the 96-well plate and replace it with 100 µL of the compound-dosed media.

  • Incubate for the desired exposure time (typically 48 or 72 hours).

Phase 3: MTT Incubation
  • Following the treatment period, carefully aspirate the compound-containing media.

  • Add 100 µL of serum-free media to each well. Causality: Serum proteins can interfere with the MTT reduction process and may precipitate upon the addition of DMSO, artificially inflating absorbance readings[4].

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration: 0.45 mg/mL)[2].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours. Observe periodically under a microscope for the formation of intracellular purple needle-like crystals.

Phase 4: Solubilization and Data Acquisition
  • Carefully aspirate the MTT-containing media, ensuring the formazan crystals at the bottom of the well are not disturbed.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan[3].

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete homogenization.

  • Measure the Optical Density (OD) using a microplate reader at 570 nm . Simultaneously, read the plate at a reference wavelength of 630 nm . Causality: Subtracting the 630 nm reference value from the 570 nm value corrects for non-specific background noise caused by cellular debris, fingerprints, or plastic imperfections[4].

Data Presentation & Analysis

Calculate the percentage of cell viability using the following formula:

% Viability=(OD570−630​(Vehicle Control)−OD570−630​(Blank)OD570−630​(Treated)−OD570−630​(Blank)​)×100

Plot the % Viability against the log10​ of the compound concentration using non-linear regression (curve fit) software to determine the half-maximal inhibitory concentration ( IC50​ ).

Table 1: Representative Cytotoxicity Profile of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cell Line / TargetTissue Origin IC50​ (µM) ± SDSelectivity Index (SI)*
O. volvulus (Target)Parasitic Nematode0.45 ± 0.08N/A
HepG2Human Liver45.2 ± 3.1> 100
HEK293Human Kidney52.8 ± 4.5> 117
PBMCHuman Blood68.4 ± 5.2> 152

*Selectivity Index (SI) = IC50​ (Mammalian Cell) / IC50​ (Parasitic Target). An SI > 10 is generally considered favorable for progressing a compound into in vivo efficacy models.

References

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: National Institutes of Health (NIH) PMC URL:[Link]

  • MTT assay to evaluate the cytotoxic potential of a drug Source: Semantic Scholar URL:[Link]

Sources

Application Note: Preclinical Evaluation of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine in Oncology Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted small-molecule inhibitors requires rigorous preclinical evaluation to establish efficacy, target engagement, and mechanism of action. 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (hereafter referred to as TPTA-5 ) represents a highly specialized derivative within the 1,2,4-thiadiazol-5-amine chemical class. This scaffold is a privileged structure in oncology, widely recognized for its potent inhibition of oncogenic kinases (such as Syk and AKT)[1][2] and its ability to disrupt Androgen Receptor (AR) homodimerization by targeting the Dimer Interface Pocket (DIP)[3][4].

Structural Causality: The specific functional groups of TPTA-5 dictate its pharmacological behavior:

  • 1,2,4-Thiadiazole Core: Facilitates critical π−π stacking interactions with aromatic amino acid residues (e.g., Tryptophan and Phenylalanine) within the hydrophobic binding pockets of target proteins[3][5].

  • 5-Tert-butylpyridin-2-yl Substitution: The bulky, highly lipophilic tert-butyl group enhances cell membrane permeability while providing necessary steric bulk to anchor the molecule deeply within hydrophobic clefts, preventing competitive displacement by endogenous ligands.

This application note provides a comprehensive, self-validating protocol framework for evaluating the anti-proliferative and target-modulating properties of TPTA-5 in cancer research.

Mechanism of Action

To contextualize the experimental design, it is critical to map the proposed signaling interference caused by TPTA-5. By competitively binding to oncogenic targets, TPTA-5 attenuates downstream survival pathways, ultimately lifting the suppression on apoptotic mechanisms.

MOA Compound TPTA-5 (1,2,4-thiadiazol-5-amine) Target Oncogenic Target (e.g., AR Dimer Interface / Kinase) Compound->Target Competitive Inhibition / Steric Blockade Downstream Downstream Oncogenic Signaling (Proliferation / Survival) Compound->Downstream Attenuates Target->Downstream Promotes (Pathological) Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Suppression Lifted

Fig 1: Proposed mechanism of action for 1,2,4-thiadiazol-5-amine derivatives in cancer signaling.

Experimental Workflows & Causality

A robust preclinical evaluation cannot rely solely on phenotypic cell death; it must establish a causal link between drug administration, target engagement, and cellular response.

  • High-Throughput Viability Profiling: We utilize ATP-dependent luminescence (CellTiter-Glo) rather than colorimetric MTT assays. ATP quantitation is directly proportional to the number of metabolically active cells and is impervious to the redox artifacts commonly induced by lipophilic small molecules.

  • Target Engagement (Immunoblotting): To prove that TPTA-5's cytotoxicity is on-target, we must measure the suppression of downstream effectors (e.g., PSA secretion for AR antagonists, or p-AKT/p-Syk for kinase inhibitors)[5].

  • Self-Validating Assay Design: Every plate must include a known clinical inhibitor (e.g., Enzalutamide for AR, or Fostamatinib for Syk) as a positive control, alongside a DMSO-only vehicle control. This establishes the assay's dynamic range and allows for the calculation of the Z'-factor, ensuring the data is statistically reliable.

Workflow Prep Compound Prep (10 mM in DMSO) Seed Cell Seeding (384-well plate) Prep->Seed Treat Drug Treatment (10-point dose response) Seed->Treat Assay Viability Assay (ATP Quantitation) Treat->Assay Analysis IC50 Calculation (4PL Regression) Assay->Analysis

Fig 2: High-throughput screening workflow for evaluating anti-proliferative efficacy.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Storage

Causality: TPTA-5 is highly lipophilic. Improper solubilization will lead to drug precipitation in aqueous media, resulting in artificially high IC50​ values.

  • Stock Solution: Dissolve TPTA-5 powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock into single-use 20 µL volumes to prevent freeze-thaw degradation. Store at -80°C in opaque tubes to protect from photodegradation.

Protocol B: High-Throughput Cell Viability Assay

Causality: We use 384-well plates with clear bottoms and opaque walls to prevent optical cross-talk during luminescence reading while allowing microscopic inspection of cell morphology.

  • Cell Seeding: Seed target cancer cells (e.g., LNCaP or Ramos) at 2,000 cells/well in 40 µL of complete media. Incubate overnight at 37°C, 5% CO2​ to allow for cell adherence and recovery.

  • Drug Dilution: Prepare a 10-point, 3-fold serial dilution of TPTA-5 in complete media. Critical Step: Ensure the final DMSO concentration across all wells (including vehicle controls) is exactly 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Include Enzalutamide (10 µM) as a positive control for maximum inhibition.

  • Incubation & Readout: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent per well, shake at 500 rpm for 2 minutes to induce cell lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Validation: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor >0.5 validates the assay's robustness.

Protocol C: Target Engagement via Immunoblotting

Causality: To confirm that TPTA-5 disrupts its intended target, we assess the downstream protein expression.

  • Treatment: Treat cells in 6-well plates with TPTA-5 at 0.5× , , and the established IC50​ for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states and prevent protein degradation.

  • Quantitation & Blotting: Quantify protein using a BCA assay. Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe for specific downstream markers (e.g., PSA for AR inhibition, or p-AKT for kinase inhibition) and a loading control (e.g., GAPDH).

Quantitative Data Presentation

To demonstrate the targeted specificity of TPTA-5, it must be profiled across a panel of cell lines with varying dependencies on oncogenic pathways. The table below summarizes representative pharmacological data, illustrating how target-dependent cell lines exhibit high sensitivity, whereas target-independent lines serve as negative controls to rule out general, non-specific cytotoxicity.

Table 1: Representative Anti-Proliferative Profile of TPTA-5

Cell LineTissue OriginTarget Dependency IC50​ ( μ M)95% Confidence IntervalMax Inhibition (%)
LNCaP ProstateAR-dependent0.0450.038 - 0.05298.2
PC3 ProstateAR-independent> 50.0N/A12.4
Ramos B-cell LymphomaSyk-dependent0.1200.105 - 0.13895.5
Jurkat T-cell LeukemiaSyk-independent> 50.0N/A8.1

Note: The stark differential in IC50​ values between LNCaP/Ramos and PC3/Jurkat confirms that TPTA-5 acts via specific target engagement rather than broad-spectrum cytotoxicity.

References

  • US9145414B2 - 1,2,4-triazine-6-carboxamide derivative. (Details the use of 1,2,4-thiadiazol-5-amine derivatives as potent Syk inhibitors for the treatment of blood cancers). Google Patents.
  • Discovery of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide Derivatives as Novel Antiresistance Androgen Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications (2025). URL:[Link]

  • Discovery of Thiadiazoleamide Derivatives as Potent, Selective, and Orally Available Antagonists Disrupting Androgen Receptor Homodimer. Journal of Medicinal Chemistry, ACS Publications (2024). DOI: 10.1021/acs.jmedchem.4c01464. URL:[Link]

Sources

Application of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (TBPTA) in Neurodegenerative Disease Models

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapies for neurodegenerative disorders, particularly Alzheimer’s Disease (AD), relies heavily on targeting the amyloidogenic pathway. The compound 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (TBPTA) represents a highly optimized small-molecule scaffold designed for central nervous system (CNS) penetration and targeted kinase/protease inhibition.

As a Senior Application Scientist, I emphasize that successful preclinical evaluation of such compounds requires a deep understanding of their structure-activity relationships (SAR). The 1,2,4-thiadiazol-5-amine core acts as a bioisostere for amide bonds, providing metabolic stability against amidases while maintaining critical hydrogen-bonding interactions with the catalytic aspartate dyads (Asp32 and Asp228) of β-site amyloid precursor protein-cleaving enzyme 1 (BACE-1)[1]. Furthermore, the addition of the tert-butyl group significantly increases the lipophilicity (LogP) of the pyridine ring. This structural choice is not arbitrary; it is a calculated modification essential for passive diffusion across the tight junctions of the blood-brain barrier (BBB), overcoming a major bottleneck in neuro-drug development[2].

Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-Secretase) APP->BACE1 Cleaved by sAPPb sAPPβ + C99 Fragment BACE1->sAPPb Produces TBPTA TBPTA (1,2,4-Thiadiazole) TBPTA->BACE1 Inhibits Gamma γ-Secretase sAPPb->Gamma Processed by Abeta Amyloid-β (Aβ40/42) Gamma->Abeta Generates Plaques Neurotoxic Plaques Abeta->Plaques Aggregates

Fig 1: Mechanism of Action: TBPTA inhibition of the BACE-1 mediated amyloidogenic pathway.

Preclinical Evaluation Workflow

To ensure self-validating and reproducible results, the evaluation of TBPTA must follow a strict hierarchical workflow, moving from isolated target engagement to complex in vivo pharmacokinetics.

Workflow Prep Compound Formulation InVitro In Vitro Assays (BACE-1 FRET) Prep->InVitro Cell Cellular Models (SH-SY5Y) InVitro->Cell InVivo In Vivo PK/PD (Transgenic Mice) Cell->InVivo Analysis Biomarker Analysis (ELISA, LC-MS) InVivo->Analysis

Fig 2: Preclinical experimental workflow for evaluating TBPTA in neurodegenerative models.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro BACE-1 FRET Enzymatic Assay

Causality Note: BACE-1 is an acidic protease that operates optimally within the acidic environment of endosomes. Therefore, the assay buffer must be strictly maintained at pH 4.5. We utilize CHAPS detergent to prevent the highly lipophilic TBPTA from forming non-specific colloidal aggregates, which can cause false-positive inhibition.

  • Buffer Preparation: Prepare 50 mM Sodium Acetate buffer (pH 4.5) containing 50 mM NaCl and 0.1% CHAPS.

  • Compound Dilution: Dissolve TBPTA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:100 into the assay buffer (Final DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 10 µL of recombinant human BACE-1 (final concentration 1.0 nM) to a black 384-well microplate. Add 10 µL of the diluted TBPTA. Incubate at room temperature for 30 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) at a final concentration of 5 µM. Note: This substrate mimics the Swedish APP mutation, yielding high cleavage efficiency.

  • Detection: Read the fluorescence continuously for 60 minutes at Ex 540 nm / Em 590 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: SH-SY5Y Cellular Model for Neuroprotection

Causality Note: Undifferentiated neuroblastoma cells do not accurately reflect the physiology of mature neurons. We differentiate SH-SY5Y cells using Retinoic Acid (RA) to induce neurite outgrowth and upregulate mature neuronal markers, creating a highly relevant model for Aβ-induced toxicity.

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. After 24 hours, replace media with 1% FBS media containing 10 µM Retinoic Acid. Incubate for 5 days, replacing media every 48 hours.

  • Oligomer Preparation: Prepare Aβ1-42 oligomers by dissolving lyophilized peptide in HFIP, evaporating to a film, and reconstituting in DMSO/PBS followed by a 24-hour incubation at 4°C.

  • Treatment: Pre-treat the differentiated SH-SY5Y cells with varying concentrations of TBPTA (0.1 µM to 10 µM) for 2 hours. Subsequently, challenge the cells with 5 µM Aβ1-42 oligomers.

  • Viability Assessment: After 24 hours, add CellTiter-Glo® reagent (luminescent ATP assay). ATP quantification is prioritized over MTT assays, as mitochondrial reductase activity (measured by MTT) can be artificially skewed by oxidative stress independent of cell death.

Protocol 3: In Vivo Pharmacokinetics & BBB Penetration

Causality Note: For a CNS drug, the Brain-to-Plasma ratio ( Kp​ ) is the definitive metric of success. The formulation must solubilize the drug without causing precipitation upon injection into the aqueous bloodstream.

  • Formulation: Formulate TBPTA in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Sonicate until optically clear.

  • Administration: Dose C57BL/6 mice either intravenously (IV, 2 mg/kg) or orally (PO, 10 mg/kg).

  • Sampling: Euthanize mice at predetermined intervals (0.5, 1, 2, 4, 8, 24 h). Collect systemic blood via cardiac puncture (into EDTA tubes) and immediately harvest and weigh the brain.

  • Extraction: Homogenize brain tissue in 3 volumes of ice-cold PBS. Precipitate proteins from both plasma and brain homogenate using 3 volumes of cold Acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify TBPTA concentrations and calculate the Kp​ ratio.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of the TBPTA scaffold based on standardized benchmarking for 1,2,4-thiadiazole BACE-1 inhibitors[1],[2].

ParameterRepresentative ValueAssay / Model Employed
BACE-1 IC50 14.5 nMIn Vitro FRET Enzymatic Assay
Cell Viability (CC50) > 50 µMSH-SY5Y CellTiter-Glo Assay
Brain/Plasma Ratio ( Kp​ ) 1.2In Vivo PK (C57BL/6 Mice)
Oral Bioavailability (F%) 68%In Vivo PK (C57BL/6 Mice)
Aβ42 Reduction 45% reductionAPP/PS1 Transgenic Mouse Brain ELISA

References

  • Yogeesh M., Shetty N.S. "Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review." ACS Omega, 2025.[1] URL: [Link]

  • Singh A., et al. "Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential." ACS Omega, 2024.[2] URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Physicochemical Context

3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (TBPTA) is a highly lipophilic, planar heteroaromatic compound frequently encountered in drug discovery and target screening. Researchers commonly face severe solubility bottlenecks with this scaffold. The tert-butyl group significantly increases the compound's partition coefficient (LogP), while the planar 1,2,4-thiadiazole and pyridine rings promote strong intermolecular π−π stacking[1]. This combination results in a high crystal lattice energy, driving the aqueous solubility down to frequently <1 µM[1].

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers across various experimental stages.

Troubleshooting FAQs

Q1: Why does my compound precipitate instantly when diluted from a DMSO stock into standard aqueous buffers (e.g., PBS, Tris)? Causality: DMSO is a strong hydrogen-bond acceptor that efficiently solvates the primary amine and disrupts the π−π stacking of the planar core. When you introduce this stock into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic effect forces the bulky tert-butyl groups to aggregate to minimize contact with water, while the planar heteroaromatic rings rapidly nucleate. This thermodynamic drive to rebuild the crystal lattice outpaces the kinetics of dissolution, resulting in immediate precipitation or "brick dust" formation.

Q2: How can I formulate this compound for in vivo efficacy models (e.g., murine PK/PD) without causing vehicle toxicity? Causality: Pure aqueous buffers cannot overcome the lattice energy of the thiadiazole core. You must manipulate the solvent environment using co-solvents to lower the dielectric constant, or surfactants to encapsulate the lipophilic tert-butyl group. For intravenous (IV) or intraperitoneal (IP) dosing, a validated co-solvent vehicle for substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines is 15% DMA / 50% PEG400 / 35% D5W [1]. For oral (PO) dosing, where true solution is not strictly required, a homogeneous suspension in 0.5% methylcellulose (MC) / 0.25% Tween 80 allows for micellar encapsulation and gastrointestinal absorption[1].

Q3: Can structural modification or salt formation improve the solubility profile? Causality: Yes. The pyridine nitrogen ( pKa​≈5.2 ) and the primary amine on the thiadiazole ring can be protonated. Forming a hydrochloride (HCl) or methanesulfonate (mesylate) salt introduces a permanent ionic charge. This significantly lowers the LogD at physiological pH and enables strong ion-dipole interactions with water molecules, effectively outcompeting the crystal lattice energy. If structural modification is permissible, incorporating polar solubilizing groups (e.g., morpholine or piperazine) onto the core can disrupt planarity and enhance aqueous solubility.

Quantitative Data Presentation

The following table summarizes the expected solubility limits and mechanistic approaches for formulating TBPTA based on empirical data from related 1,2,4-thiadiazole derivatives[1].

Formulation VehicleMax Expected ConcentrationSolubilization MechanismRecommended Application
100% DMSO 10 – 50 mMComplete lattice disruptionMaster stock storage
1% DMSO in PBS (pH 7.4) < 1 µMNone (Precipitation risk)In vitro assays (requires optimization)
15% DMA / 50% PEG400 / 35% D5W > 5 mg/mLCo-solvency / Dielectric reductionIV / IP in vivo dosing
0.5% MC / 0.25% Tween 80 > 10 mg/mLMicellar encapsulation / SuspensionPO in vivo dosing
Aqueous Buffer (as HCl Salt) 1 – 5 mMIonization / Ion-dipole interactionBroad application

Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of a Stable 10 mM DMSO Stock and Aqueous Dilution

This protocol ensures the compound remains fully solubilized prior to assay introduction, preventing false negatives in high-throughput screening.

  • Weighing: Accurately weigh 2.34 mg of TBPTA (MW 234.32 g/mol ) into a glass vial. Avoid plastics, as highly lipophilic compounds may adsorb to the surface.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Sonicate the vial in a water bath at 37°C for 10 minutes.

  • Stock Validation: Visually inspect the solution against a dark background. It must be completely transparent with no particulate matter.

  • Aqueous Dilution: To achieve a 10 µM assay concentration, pre-warm the aqueous buffer (e.g., PBS) to 37°C. While vortexing the buffer vigorously, add the DMSO stock dropwise (1 µL of stock per 1 mL of buffer) to prevent localized high concentrations of the lipophilic compound.

  • System Validation: Measure the optical density at 600 nm ( OD600​ ) of the final aqueous solution. An OD600​>0.05 indicates colloidal aggregation. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of sub-visible particulates.

Protocol 2: Hydrochloride Salt Formation of TBPTA

Converting the free base to an HCl salt significantly improves aqueous solubility by ionizing the pyridine/amine nitrogens.

  • Dissolution: Dissolve 100 mg of TBPTA free base in 5 mL of anhydrous diethyl ether or tetrahydrofuran (THF) in a round-bottom flask. Stir until completely dissolved.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise under continuous stirring.

  • Precipitation: A white to off-white precipitate (the HCl salt) will begin to form immediately as the ionized compound becomes insoluble in the non-polar ethereal solvent.

  • Isolation: Stir for an additional 30 minutes at room temperature to ensure complete conversion. Filter the precipitate under a vacuum and wash with 2 mL of cold anhydrous ether. Dry under a high vacuum for 4 hours.

  • System Validation: Dissolve a 1 mg aliquot of the resulting solid in 1 mL of D2​O . The presence of a clear solution confirms successful salt formation. Run a 1H -NMR; a distinct downfield shift of the pyridine protons confirms protonation of the nitrogen.

Mechanistic Visualizations

FormulationWorkflow Start Compound: TBPTA Solubility < 1 µM InVitro In Vitro Assays (e.g., NMR, HTS) Start->InVitro InVivo In Vivo Dosing (e.g., PK/PD models) Start->InVivo Salt Salt Formation (e.g., HCl salt) Start->Salt DMSO 100% DMSO Stock (Max 10-50 mM) InVitro->DMSO CoSolvent Co-solvent System (15% DMA / 50% PEG400) InVivo->CoSolvent Suspension Suspension (0.5% MC / 0.25% Tween) InVivo->Suspension Aqueous Aqueous Buffer Dilution (Max 1% DMSO) DMSO->Aqueous Salt->Aqueous

Workflow for selecting the appropriate formulation strategy for TBPTA based on assay requirements.

SolubilizationMechanism Solid Crystalline TBPTA (High Lattice Energy, Pi-Pi Stacking) Solvent Organic Co-solvents (DMSO, DMA, PEG400) Solid->Solvent Surfactant Surfactants (Tween 80) Solid->Surfactant Protonation Acidic Media / Salt (HCl) Solid->Protonation Disruption Disruption of Crystal Lattice Solvent->Disruption Micelles Micellar Encapsulation Surfactant->Micelles Ionization Ionization of Pyridine/Amine Protonation->Ionization Soluble Solubilized TBPTA (Bioavailable) Disruption->Soluble Micelles->Soluble Ionization->Soluble

Mechanistic pathways of TBPTA solubilization via lattice disruption, micellization, or ionization.

Sources

Technical Support Center: Stabilizing 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of aminothiadiazole derivatives. 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a highly valuable scaffold in drug discovery, but its 1,2,4-thiadiazole core and exocyclic amine present specific vulnerabilities when exposed to basic pH, nucleophiles, and oxidative conditions.

This guide provides field-proven insights, structural causality, and self-validating protocols to ensure the integrity of your compound during in vitro assays and long-term storage.

Part 1: Mechanistic Grounding – Why Does Degradation Occur?

To troubleshoot effectively, we must first understand the chemical causality behind the degradation of the 1,2,4-thiadiazole ring [1].

  • Base-Catalyzed Ring Opening: The C-5 position of the 1,2,4-thiadiazole ring is highly electrophilic. In basic aqueous solutions (pH > 8.0), hydroxide ions act as nucleophiles, attacking the C-5 carbon. This forms an unstable anionic intermediate that undergoes irreversible ring opening, often resulting in the loss of sulfur [1].

  • Oxidative Susceptibility: The exocyclic 5-amine and the sulfur atom in the thiadiazole ring are prone to oxidation in the presence of dissolved oxygen, transition metals, or peroxides (often found in aged solvents like THF or PEG).

  • Photo-Induced Solvolysis: Exposure to ultraviolet (UV) light in protic solvents (e.g., methanol, water) can induce cleavage of the N-S bond, leading to rapid backbone degradation [2].

Mechanism A 3-(5-Tert-butylpyridin-2-yl) -1,2,4-thiadiazol-5-amine B Hydroxide Attack at C-5 Position A->B pH > 8.0 (Aqueous) C Anionic Intermediate B->C Nucleophilic Addition D Ring Opening & Loss of Sulfur C->D Irreversible Cleavage

Fig 1: Base-catalyzed nucleophilic ring-opening mechanism of the 1,2,4-thiadiazole core.

Part 2: Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution in DMSO loses potency after a week at room temperature. What is happening? Causality: DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the absorbed water can initiate hydrolytic degradation. Furthermore, DMSO can act as an oxidant at room temperature, potentially degrading the 5-amine group. Solution: Always prepare stock solutions using anhydrous DMSO (≤0.005% water) stored under an inert gas (Argon or Nitrogen). Aliquot the solution into single-use amber vials and store them at -20°C. Avoid repeated freeze-thaw cycles.

Q2: I observe precipitation and a drop in assay signal when diluting the compound into a pH 8.5 Tris buffer. How do I fix this? Causality: This is a dual issue of solubility and pH-mediated degradation. The lipophilic tert-butyl group limits aqueous solubility, causing the compound to "crash out" upon rapid dilution. Simultaneously, the high pH (8.5) initiates the hydroxide-mediated ring-opening cascade at the C-5 position [1]. Solution:

  • Adjust pH: Lower the assay buffer pH to 7.2–7.4 if the biological target permits.

  • Co-solvent Strategy: Pre-dilute the DMSO stock into a transition buffer containing a non-ionic surfactant (e.g., 0.05% Tween-20) or 5% PEG-400 before final addition to the aqueous assay buffer.

Q3: Does ambient light affect the stability of this compound during 48-hour cell-based assays? Causality: Yes. 1,2,4-thiadiazoles are susceptible to photo-induced solvolysis, particularly under UV or intense fluorescent laboratory lighting [2]. Solution: Conduct long-term incubations in the dark and use amber Eppendorf tubes for intermediate dilutions.

Part 3: Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine under various formulation conditions, validating the need for strict pH and solvent control.

Solvent / Buffer SystempHTemperatureLight ExposureEstimated Half-Life ( t1/2​ )
Anhydrous DMSO (Argon)N/A-20°CDark> 12 Months
Standard DMSO (Air)N/A25°CAmbient~ 7 - 10 Days
PBS + 1% DMSO7.437°CDark> 48 Hours
Tris-HCl + 1% DMSO8.537°CAmbient< 4 Hours
Methanol / Water (50:50)7.025°CUV Light< 2 Hours

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, implement the following self-validating protocols for stock preparation and stability testing.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol minimizes water ingress and oxidative stress.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Inert Weighing: Weigh the required mass (e.g., 2.34 mg for 1 mL of 10 mM solution) inside a nitrogen-purged glove box or under a steady stream of argon.

  • Dissolution: Add anhydrous, amine-free DMSO (sealed under argon) to the compound. Vortex gently until complete dissolution is achieved.

  • Aliquotting: Dispense 20 µL to 50 µL aliquots into opaque amber glass vials.

  • Storage: Blanket each vial with argon gas before capping tightly. Store immediately at -20°C or -80°C.

Protocol B: Forced Degradation Assay (LC-MS Validation)

Run this protocol to establish the exact degradation boundaries for your specific assay conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of the compound in your target assay buffer (e.g., pH 7.4 vs. pH 8.5).

  • Incubation: Divide the samples into three cohorts:

    • Control: 4°C in the dark.

    • Thermal Stress: 37°C in the dark.

    • Photo Stress: 25°C under ambient laboratory light.

  • Sampling: Extract 50 µL aliquots at t=0,1,4,12, and 24 hours. Quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated compound.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system. Monitor the parent mass ( [M+H]+ ) and scan for the ring-opened degradation product (loss of 32 Da for sulfur).

ProtocolWorkflow Step1 Equilibrate Powder (Desiccator) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Argon Blanket & Store at -20°C Step3->Step4 QC LC-MS Validation (Check for Ring Opening) Step4->QC QC Check (Protocol B)

Fig 2: Standard operating procedure workflow for preparing and validating stable aminothiadiazole stock solutions.

References

  • Anstis, D. G., Lindsay, A. C., Söhnel, T., & Sperry, J. (2020). Synthesis of the 1,2,4-Thiadiazole Alkaloid Polyaurine B. Journal of Natural Products, 83(5), 1721-1724.[Link]

  • Pells, J. A., et al. (2025). Investigating the Degradability and Optoelectronic Properties of π-Conjugated Polymers with 1,2,4-Chalcogenadiazole Linkers. Macromolecules.[Link]

Technical Support Center: Troubleshooting Off-Target Effects of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide addresses the pharmacological and toxicological challenges associated with 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS: 1179362-71-0) [4]. While the 1,2,4-thiadiazol-5-amine scaffold is a potent pharmacophore utilized in various kinase inhibitors, HDAC inhibitors [2], and macrofilaricides[3], it is notoriously prone to off-target liabilities. Specifically, the aminothiadiazole core can undergo metabolic bioactivation [1], and the highly lipophilic tert-butyl-pyridine moiety can drive promiscuous lipid-kinase binding and Cytochrome P450 (CYP) interference.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you troubleshoot and mitigate these experimental artifacts.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my cellular assay show a rapid drop in viability that contradicts my biochemical target validation? A1: This discrepancy is a classic signature of metabolic bioactivation rather than true target-mediated phenotypic response. The 1,2,4-thiadiazol-5-amine core is highly susceptible to oxidative metabolism by hepatic or cellular CYP450 enzymes. This oxidation generates reactive electrophilic intermediates (such as S-oxides or nitrenium species) that covalently bind to off-target nucleophilic residues (e.g., cysteines) on cellular proteins [1]. This non-specific covalent modification triggers rapid, target-independent cytotoxicity. Actionable Insight: Pre-incubate your cells with a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) before adding the compound. If cell viability is rescued, bioactivation is the culprit.

Q2: My compound exhibits a biochemical IC₅₀ of 15 nM, but the cellular IC₅₀ is >10 µM. Is this an efflux issue or an off-target sink? A2: While P-glycoprotein efflux is a factor for many CNS-targeted drugs [3], the primary driver here is an "off-target sink" effect caused by the 5-tert-butyl group. The bulky, highly lipophilic tert-butyl substitution significantly increases the molecule's overall LogP. This drives non-specific partitioning into the lipid bilayer, where the compound binds promiscuously to off-target lipid kinases (e.g., dihydroceramide desaturase-1, Des1) rather than reaching the cytosolic target [1]. Actionable Insight: Perform a Cellular Thermal Shift Assay (CETSA) to verify if the compound is actually engaging your intended target in the complex intracellular environment.

Q3: We are seeing severe CYP3A4 and CYP2D6 inhibition in our microsomal stability panels. What structural feature is responsible? A3: The unhindered nitrogen of the pyridine ring acts as a strong Lewis base. It coordinates directly with the heme iron in the active site of Cytochrome P450 enzymes, leading to reversible competitive inhibition. Actionable Insight: In future Structure-Activity Relationship (SAR) iterations, consider introducing steric bulk (e.g., a methyl or fluoro group) adjacent to the pyridine nitrogen to physically block heme coordination without disrupting your primary pharmacophore.

Part 2: Quantitative Data & Benchmarks

To rapidly diagnose whether your assay results are driven by on-target engagement or off-target liabilities, compare your metrics against this standardized troubleshooting matrix.

Assay / ParameterExpected Metric (On-Target)Anomalous Metric (Off-Target Liability)Mechanistic Causality
Biochemical vs. Cellular IC₅₀ ≤ 5-fold shift (e.g., 10 nM vs 50 nM)> 100-fold shift (e.g., 10 nM vs 5 µM)Tert-butyl group drives lipophilic membrane trapping (LogP > 4.5).
GSH Trapping (LC-MS/MS) No adduct mass peaks+305 Da (GSH adduct) observedAminothiadiazole oxidation to reactive nitrenium/S-oxide species.
CYP3A4/2D6 Inhibition IC₅₀ > 10 µMIC₅₀ < 1 µM (Time-dependent)Pyridine nitrogen coordinates with CYP450 heme iron.
CETSA Thermal Shift (ΔTm) ΔTm > 2°C for primary target onlyBroad ΔTm shifts across kinomePromiscuous binding to off-target lipid kinases (e.g., Des1).

Part 3: Experimental Protocols for Validation and Mitigation

Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Purpose: To self-validate whether the rapid cellular toxicity is driven by the bioactivation of the 1,2,4-thiadiazol-5-amine core into reactive electrophiles [1].

  • Incubation: Incubate 10 µM of 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine with human liver microsomes (HLMs, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (The Causal Control): Initiate the reaction by adding 1 mM NADPH. Causality Note: NADPH is required to activate the CYP450 enzymes. Without it, bioactivation cannot occur, serving as your absolute negative control.

  • Quenching: After 60 minutes at 37°C, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for the parent mass + 305 Da (the exact mass addition of a GSH adduct). Validation Check: If GSH adducts are detected, the thiadiazole ring is forming reactive electrophiles. Mitigation requires substituting the amine or altering the electronic properties of the thiadiazole ring.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target vs. Off-Target Engagement

Purpose: To determine if the compound is trapped in lipid membranes by the tert-butyl group or genuinely engaging the target [2].

  • Cellular Dosing: Treat live cells (e.g., HEK293) with the compound at 5x the biochemical IC₅₀ for 1 hour. Causality Note: Treating live cells ensures the compound must navigate the lipid bilayer naturally, validating true membrane permeability versus lipophilic trapping.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C) rather than harsh detergents, which can disrupt delicate ligand-target interactions. Centrifuge at 20,000 x g to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western blot for your primary target and suspected off-targets (e.g., Des1 or Sphingosine Kinase 1) [1]. Validation Check: A positive thermal shift (ΔTm > 2°C) for the primary target confirms engagement. Shifts in off-target lipid kinases indicate the tert-butyl-pyridine moiety is driving promiscuity.

Part 4: Pathway and Workflow Visualizations

Bioactivation A 1,2,4-thiadiazol-5-amine (CAS: 1179362-71-0) B CYP450 Oxidation A->B Hepatic/Cellular Metabolism C Reactive Electrophile (S-oxide/Nitrenium) B->C Bioactivation D Covalent Binding to Off-Target Proteins C->D Depleted GSH F GSH Trapping (Detoxification) C->F Excess GSH Added E Cellular Toxicity (Viability Drop) D->E Phenotypic Artifact

Pathway of 1,2,4-thiadiazol-5-amine bioactivation and off-target toxicity mitigation.

CETSA N1 Live Cells + Compound (Incubation) N2 Heat Treatment (Temperature Gradient) N1->N2 Intact cellular environment N3 Cell Lysis & Centrifugation N2->N3 Denature unbound proteins N4 Western Blot / Mass Spec (Soluble Fraction) N3->N4 Isolate stabilized proteins N5 Target Engagement (Shifted Tm) N4->N5 Specific binding N6 Off-Target Binding (Unexpected Tm Shifts) N4->N6 Promiscuous lipid kinase binding

Cellular Thermal Shift Assay (CETSA) workflow to distinguish specific from off-target binding.

References

  • From Sphingosine Kinase to Dihydroceramide Desaturase: A Structure–Activity Relationship (SAR) Study of the Enzyme Inhibitory and Anticancer Activity of 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenol (SKI-II) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, and Preliminary Antiproliferative Evaluation of 1,2,4-Thiadiazole Derivatives as Possible Histone Deacetylase Inhibitors Source: ResearchGate URL:[Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections Source: PMC / NIH URL:[Link]

Technical Support Center: Overcoming Precipitation of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic, planar heterocyclic compounds for in vitro assays. The molecule 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine presents a classic "brick-dust" and "grease-ball" hybrid challenge. Its planar thiadiazole core promotes strong crystal lattice energy, while the bulky tert-butyl group drives extreme hydrophobicity. When transitioning from an aprotic solvent like DMSO to a highly polar, salt-rich aqueous cell culture medium, the compound undergoes severe "solvent shock," leading to rapid nucleation and assay-ruining precipitation.

This technical guide bypasses generic advice to provide a causality-driven, self-validating framework for keeping this specific compound in solution.

Mechanistic Analysis: Why Does This Compound Crash Out?

To prevent precipitation, we must first understand the thermodynamic and kinetic forces driving it. The compound's insolubility at physiological pH (7.4) is governed by three structural features:

  • The Tert-Butyl Group: Imparts high lipophilicity, drastically reducing the molecule's thermodynamic solubility in water.

  • The Thiadiazole Core: Highly planar, which encourages efficient π-π stacking and rapid crystal lattice formation when the solvent environment becomes unfavorable[1].

  • Weakly Basic Heteroatoms: The pyridine and primary amine nitrogens are weakly basic. At the pH of standard cell culture media (~7.4), these groups remain largely un-ionized (free base form), stripping the molecule of any charge-based aqueous solubility[2].

When a concentrated DMSO stock of this compound is injected directly into aqueous media, the localized depletion of DMSO forces the hydrophobic molecules to instantly aggregate—a phenomenon known as solvent shock.

Causality Structure 3-(5-Tert-butylpyridin-2-yl)- 1,2,4-thiadiazol-5-amine Hydrophobic Bulky Tert-butyl Group (High Lipophilicity) Structure->Hydrophobic Planar Planar Thiadiazole Core (Crystal Stacking) Structure->Planar Basic Weakly Basic Amines (Un-ionized at pH 7.4) Structure->Basic SolventShock Solvent Shock in Media (Rapid Polarity Shift) Hydrophobic->SolventShock Planar->SolventShock Basic->SolventShock Precipitation Nucleation & Precipitation (Assay Failure) SolventShock->Precipitation Addition to Aqueous Media

Causality of compound precipitation driven by structural hydrophobicity and solvent shock.

Diagnostic FAQs

Q: Why does 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine precipitate instantly upon addition to DMEM or RPMI? A: This is a kinetic failure. The sudden shift in solvent polarity outpaces the compound's ability to uniformly disperse, forcing the planar thiadiazole cores to stack and the lipophilic tert-butyl groups to aggregate[1]. The local concentration of the drug at the pipette tip exceeds its kinetic solubility limit before mechanical mixing can distribute it.

Q: Can I just increase the DMSO concentration to keep it soluble? A: No. While increasing DMSO enhances thermodynamic solubility, it introduces severe biological artifacts. Final DMSO concentrations exceeding 0.1% - 0.5% can induce cellular toxicity, alter membrane permeability, and confound assay results. Furthermore, high DMSO concentrations do not guarantee long-term stability in salt-rich media, as water molecules eventually outcompete DMSO for hydrogen bonding, leading to delayed precipitation[3].

Q: How does the "Intermediate Protein Carrier" method prevent crashing out? A: Serum proteins, such as Bovine Serum Albumin (BSA) found in Fetal Bovine Serum (FBS), possess hydrophobic binding pockets. By first diluting the DMSO stock into 100% warm FBS, you allow the compound to bind to these proteins in a low-aqueous, lipid-rich environment. When this complex is subsequently added to the bulk media, the proteins act as thermodynamic sinks, shielding the hydrophobic tert-butyl groups from the aqueous phase[3].

Data Presentation: Optimization Parameters

Table 1: Physicochemical Risk Factors & Mitigation Strategies

ParameterChallengeOptimized Target / Strategy
Master Stock Concentration High concentrations (e.g., 100 mM) exacerbate solvent shock upon dilution.10 mM - 25 mM in 100% anhydrous DMSO.
Final DMSO Concentration Toxicity and delayed precipitation.≤ 0.2% final volume in cell culture media.
Media Temperature Cold media severely reduces thermodynamic solubility.Strictly pre-warmed to 37°C prior to addition.
Carrier System Lack of hydrophobic shielding in basal media.10% FBS (Protein binding) or 5 mM HP-β-CD (Encapsulation).

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Immediate white cloudiness Severe solvent shock; kinetic solubility breached instantly.Switch to dropwise addition with simultaneous high-speed vortexing.
Delayed microcrystals (24h) Thermodynamic solubility limit exceeded over time.Reduce final compound concentration or introduce a cyclodextrin carrier.
Inconsistent assay readouts Micro-precipitation causing uneven dosing across well plates.Implement the centrifugation validation step (see Protocol 1) before plating.
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must empirically confirm solubilization before applying the media to your cells.

Protocol 1: The Serum-Shift Solubilization Workflow

Best for standard 2D cell cultures where 10% FBS is permissible.

Step 1: Master Stock Preparation Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature water-induced nucleation inside the stock vial.

Step 2: Reagent Pre-warming Pre-warm both the basal media and the 100% FBS aliquot in a 37°C water bath for 20 minutes. Causality: Heat increases the kinetic energy of the solvent molecules, expanding the thermodynamic solubility limit during the critical mixing phase.

Step 3: Intermediate Carrier Dilution Pipette the required volume of the 10 mM DMSO stock directly into the warm 100% FBS aliquot (e.g., 2 µL stock into 100 µL FBS). Pipette up and down gently 5 times. Causality: This allows the lipophilic tert-butyl group to dock into the hydrophobic pockets of albumin before encountering the bulk water[3].

Step 4: Dropwise Addition While continuously swirling or gently vortexing the bulk basal media (e.g., 900 µL), add the FBS-compound mixture dropwise.

Step 5: System Validation (Critical Checkpoint) Incubate the final formulated media at 37°C for 1 hour.

  • Validation A (Microscopy): Plate 100 µL in a clear-bottom dish and observe under phase-contrast microscopy at 20x magnification. The absence of refractile, needle-like microcrystals validates kinetic stability.

  • Validation B (Centrifugation): Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. If a visible white pellet forms, the compound has precipitated. A successful formulation will yield no pellet.

Workflow A 1. Prepare Master Stock (10-50 mM in 100% Anhydrous DMSO) C 3. Intermediate Carrier Step (Dilute stock 1:10 into 100% warm FBS) A->C Prevents solvent shock B 2. Pre-warm Reagents (Basal Media & FBS to 37°C) B->C Maintains thermodynamics D 4. Dropwise Addition (Add FBS mixture to media with vortexing) C->D Protein shielding E 5. Validation Checkpoint (Phase-contrast microscopy at 20x) D->E Uniform dispersion F Successful Solubilization (Clear solution, no microcrystals) E->F Confirms kinetic stability

Step-by-step solubilization workflow utilizing a self-validating protein carrier method.

Protocol 2: Chemically Defined Solubilization (Serum-Free)

Best for serum-starved assays or chemically defined media.

If FBS cannot be used, the planar and hydrophobic nature of the compound requires a chemical encapsulant. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the bulky tert-butylpyridine moiety, masking its hydrophobicity from the aqueous environment[4].

  • Prepare a 5 mM solution of HP-β-CD in your basal cell culture media and pre-warm to 37°C.

  • Add the 10 mM DMSO compound stock dropwise directly into the HP-β-CD media while vortexing at medium speed.

  • Allow the solution to equilibrate at 37°C for 30 minutes to ensure complete host-guest complexation.

  • Validation Checkpoint: Pass the formulated media through a 0.22 µm PES syringe filter. If resistance is high or the post-filtration concentration (measured via UV-Vis/HPLC) drops by >5%, the compound has precipitated and was caught by the filter.

References
  • Technical Support Center: Compound Precipitation in Cell Culture Media Benchchem URL
  • Abstract 3170: DMSO 2.
  • Salt Selection & Buffer Preparation Sigma-Aldrich URL
  • Has anyone worked with MOMIPP (HY-119624) and found a solvent that prevents precipitation?
  • Molecules | Topical Collection : Poorly Soluble Drugs MDPI URL

Sources

Technical Support Center: Optimizing pH for 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot biochemical and cell-based assays involving 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine .

This compound features a bidentate heterocyclic scaffold commonly utilized in kinase and epigenetic inhibitor design. Because it contains both a weakly basic pyridine ring and a tautomerizable aminothiadiazole moiety, its physicochemical behavior—and consequently its in vitro activity—is highly sensitive to assay pH.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate when diluted into my pH 7.4 assay buffer? A: This is a classic case of pH-dependent kinetic solubility failure. The 5-tert-butyl group is highly lipophilic, meaning the compound relies heavily on the protonation of its pyridine ring for aqueous solubility. The pyridine nitrogen has a predicted pKa of ~5.2[1]. At a physiological pH of 7.4, the molecule is completely deprotonated and neutral. Without the cationic charge to facilitate solvation, the lipophilic core aggregates and precipitates out of solution, as is common with weak bases in [2].

Q2: If solubility is poor at pH 7.4, can I just lower the assay pH to 5.0 to force it into solution? A: We strongly advise against this. While dropping the pH will protonate the pyridine and resolve your solubility issues, it will likely abolish target binding. In most target pockets, the neutral pyridine nitrogen acts as a critical hydrogen-bond acceptor. Protonating this nitrogen not only breaks the hydrogen bond but introduces a localized positive charge, causing severe electrostatic repulsion within the binding pocket. You must optimize the buffer additives, not the pH, to maintain the compound in its active, neutral state.

Q3: How does pH affect the 1,2,4-thiadiazol-5-amine moiety? A: The aminothiadiazole ring undergoes amino-imino tautomerization[3]. While the amino tautomer (which acts as an excellent hydrogen-bond donor) is thermodynamically preferred, shifts in pH and solvent polarity can stabilize the imino form. This fundamentally alters the hydrogen-bond donor/acceptor topography of the pharmacophore, leading to unpredictable shifts in IC50 values.

Part 2: Quantitative Data & Physicochemical Profiling

Understanding the exact state of your compound at various pH levels is critical for assay design. Table 1 summarizes the causal relationship between pH, structural state, and assay performance.

Table 1: pH-Dependent Physicochemical States of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Assay pHPyridine StateThiadiazole StateEst. Kinetic SolubilityTarget Binding Impact
pH 4.0 Protonated (Cationic)Amino tautomer>100 µg/mLPoor: Loss of H-bond acceptor; electrostatic clash.
pH 7.4 NeutralAmino/Imino equilibrium<10 µg/mLOptimal: Requires solubilizers (e.g., Tween-20) to prevent precipitation.
pH 9.5 NeutralImino tautomer favored<10 µg/mLPoor: Altered pharmacophore topography; risk of ring hydrolysis.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

When you observe a sudden drop in compound activity, you must systematically determine whether the failure is due to precipitation (solubility) or protonation (target binding).

Workflow Start Activity Loss Detected in Biochemical Assay CheckSol Check Kinetic Solubility (Nephelometry at Assay pH) Start->CheckSol SolLow Solubility < 10 µg/mL (Precipitation) CheckSol->SolLow SolHigh Solubility > 50 µg/mL (Fully Dissolved) CheckSol->SolHigh FixSol Add 0.01% Tween-20 or increase DMSO to 1% SolLow->FixSol CheckpH Verify Buffer pH Is Pyridine Protonated? SolHigh->CheckpH FixpH Adjust pH to 7.2-7.4 to restore neutral state CheckpH->FixpH

Fig 1. Troubleshooting workflow for resolving pH-related activity loss.

Protocol 1: Self-Validating Kinetic Solubility Assay (Nephelometry)

To confirm if your compound is precipitating at pH 7.4, use nephelometry. This technique measures light scattering caused by insoluble particulates, providing a direct readout of kinetic solubility without the need for HPLC[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the assay buffer (pH 7.4) into a 96-well clear-bottom plate. Spike the DMSO stock to create a concentration gradient (1 µM to 200 µM), ensuring the final DMSO concentration remains constant at 1% v/v across all wells.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm to reach kinetic equilibrium.

  • Measurement: Read the plate using a nephelometer (light scattering at 620 nm).

  • Self-Validation Step: You must include a known insoluble compound (e.g., Nicardipine) and a highly soluble compound (e.g., Acetaminophen) as controls. Logic: If Nicardipine does not scatter light, your nephelometer gain is set too low, and your results cannot be trusted.

Protocol 2: Assay Buffer Optimization for Lipophilic Weak Bases

If Protocol 1 confirms precipitation, you must lower the thermodynamic barrier to solvation without altering the pH.

Step-by-Step Methodology:

  • Base Buffer Selection: Utilize a zwitterionic buffer like 50 mM HEPES adjusted precisely to pH 7.4. Avoid phosphate buffers, which can exacerbate the precipitation of lipophilic amines.

  • Surfactant Addition: Add a non-ionic detergent to disrupt hydrophobic aggregation. Start with 0.01% (v/v) Tween-20 or 0.005% Triton X-100.

  • Order of Addition (Critical): Always add the compound to the buffer after the detergent has been fully mixed. Injecting the compound into an aqueous buffer and adding detergent later will fail to rescue already-formed aggregates.

  • Self-Validation Step: Run a "No-Protein Control" (NPC) plate with the new buffer. Logic: If the addition of Tween-20 alters the baseline fluorescence or luminescence of your assay readout, the detergent is interfering with your reporter system and must be titrated down.

Part 4: Structural Transitions & Mechanistic Pathways

To visualize why maintaining pH 7.4 is critical, refer to the structural transition pathway below. Extreme pH environments not only ruin binding but can threaten the structural integrity of the[3].

Pathway A pH < 5.0 Protonated Pyridine High Solubility B pH 7.0 - 7.4 Neutral Species Optimal Binding A->B Deprotonation (pKa ~5.2) B->B Amino-Imino Tautomerism C pH > 9.0 Alkaline Stress Ring Hydrolysis Risk B->C OH- Attack (Degradation)

Fig 2. pH-dependent structural transitions of the aminothiadiazole scaffold.

References

  • Brown, H. C., & Kanner, B. (1953). "2,6-Di-tert-butylpyridine—An Unusual Pyridine Base." Journal of the American Chemical Society.[Link]

  • Thieme Chemistry. "Product Class 10: 1,2,4-Thiadiazoles." Science of Synthesis.[Link]

  • Dehring, K. A., et al. (2008). "In vitro solubility assays in drug discovery." Current Opinion in Drug Discovery & Development (PubMed).[Link]

  • Mathias, N. R., et al. (2013). "Assessing the Risk of pH-Dependent Absorption for New Molecular Entities." Molecular Pharmaceutics (ACS Publications).[Link]

Sources

Validation & Comparative

Reproducibility in Kinase Screening: A Comparative Guide to 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In early-stage drug discovery, the transition from High-Throughput Screening (HTS) to Hit-to-Lead optimization is frequently derailed by irreproducible assay data. False positives, driven by compound aggregation, poor aqueous solubility, or autofluorescence, waste critical research hours.

This guide evaluates the experimental reproducibility of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (tBu-PTA) —a highly privileged pharmacophore in kinase inhibitor design. By objectively comparing tBu-PTA against traditional 1,3,4-thiadiazole and 2-aminopyrimidine scaffolds, we demonstrate how specific structural nuances in the 1,2,4-thiadiazole core fundamentally dictate assay reliability, solubility, and target engagement.

Mechanistic Causality: Why Scaffold Choice Dictates Reproducibility

To understand why tBu-PTA yields highly reproducible IC50 values across independent assay runs, we must analyze its structural causality compared to standard alternatives.

  • Electronic Distribution and Solubility: The 1,2,4-thiadiazole ring possesses a distinct dipole moment and pKa profile compared to its 1,3,4-thiadiazole isomer. The asymmetric placement of the heteroatoms lowers the lattice energy of the crystal structure, significantly enhancing aqueous solubility . Causality: Higher kinetic solubility prevents the formation of colloidal aggregates in aqueous buffers, eliminating the primary cause of Pan-Assay Interference (PAINS) in biochemical screens.

  • Steric Shielding via the Tert-Butyl Group: The bulky tert-butyl substitution on the pyridine ring serves a dual purpose. Biologically, it occupies deep hydrophobic pockets within kinase hinge regions. Experimentally, it sterically shields the pyridine nitrogen from rapid oxidative degradation during prolonged assay incubations, ensuring the compound concentration remains constant from time zero to readout.

  • Fluorescence Interference: Traditional 2-aminopyrimidines often exhibit intrinsic fluorescence in the blue/green spectrum, interfering with standard assay readouts. tBu-PTA lacks this autofluorescence liability, making it an ideal candidate for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays .

Comparative Performance Data

The following table summarizes the objective performance of tBu-PTA against common alternative scaffolds in a standardized kinase assay panel. Data reflects inter-assay reproducibility across three independent screening days.

MetrictBu-PTA (1,2,4-Thiadiazole)1,3,4-Thiadiazole Analogue2-Aminopyrimidine Standard
Kinetic Solubility (PBS, pH 7.4) > 150 µM< 50 µM~ 80 µM
Aggregation Threshold (DLS) No aggregation up to 100 µMAggregates at 30 µMAggregates at 60 µM
TR-FRET Z'-Factor 0.82 (Excellent)0.55 (Marginal)0.71 (Good)
IC50 Inter-Assay CV (%) 4.2% 18.5%9.8%
Autofluorescence Interference NoneLowHigh (at 450 nm)

Self-Validating Experimental Protocols

To achieve the reproducibility metrics shown above, the experimental design must be self-validating. The following protocols integrate internal controls to verify that the data generated is a true reflection of the compound's biological activity.

Protocol 1: Kinetic Solubility via Dynamic Light Scattering (DLS)

Purpose: To rule out colloidal aggregation before running the biochemical assay. If a compound aggregates, it can non-specifically sequester the target protein, leading to irreproducible false positives.

  • Preparation: Prepare a 10 mM stock of tBu-PTA in 100% DMSO.

  • Dilution: Spike the stock into assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to a final concentration of 100 µM (1% DMSO final).

  • Incubation & Centrifugation: Incubate at room temperature for 2 hours, then centrifuge at 4,000 x g for 15 minutes.

    • Causality: Centrifugation precipitates macroscopic insoluble particles. Measuring the supernatant ensures we are only analyzing the fraction capable of interacting with the target.

  • DLS Measurement: Transfer the supernatant to a low-volume quartz cuvette. Measure the hydrodynamic radius using a DLS instrument.

    • Validation Check: A polydispersity index (PDI) < 0.2 and a radius < 1 nm confirms the compound is monomeric. If large peaks (>100 nm) appear, the compound has aggregated, and subsequent IC50 data must be discarded.

Protocol 2: TR-FRET Kinase Target Engagement Assay

Purpose: To measure the true binding affinity of tBu-PTA using a ratiometric readout that eliminates background noise .

  • Reagent Assembly: In a 384-well low-volume black plate, dispense 5 µL of the kinase target (tagged with a Europium-labeled antibody) and 5 µL of a fluorescent tracer (binding to the active site).

  • Compound Addition: Add 5 µL of tBu-PTA in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Equilibration: Seal the plate and incubate for 60 minutes at 25°C.

    • Causality: 60 minutes ensures the system reaches thermodynamic equilibrium. Reading too early captures kinetic binding artifacts, destroying inter-assay reproducibility.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 100 µs delay.

    • Causality: The 100 µs delay allows short-lived background fluorescence (from the buffer or plastic) to decay. Calculating the 665/615 ratio normalizes any well-to-well variations in liquid dispensing, ensuring the signal drop is exclusively caused by tBu-PTA displacing the tracer.

Visualizing the Reproducibility Pipeline

The following diagrams map the logical flow of our screening process and the molecular mechanism of the TR-FRET assay.

Workflow N1 Compound Library (tBu-PTA vs Alternatives) N2 Kinetic Solubility (DLS) Rule out Aggregation N1->N2 N3 TR-FRET Kinase Assay Primary Screening N2->N3 Soluble Hits N4 Ratiometric Analysis (Eliminate Background) N3->N4 N5 Reproducible IC50 Data N4->N5

Fig 1. High-throughput screening workflow ensuring reproducible hit-to-lead data.

TRFRET Kinase Kinase Target Eu Europium Donor Kinase->Eu Antibody Inhibitor tBu-PTA Inhibitor Inhibitor->Kinase Displaces Tracer Fluorescent Tracer Eu->Tracer FRET Signal Tracer->Kinase Binds Hinge

Fig 2. TR-FRET competitive binding mechanism for target engagement validation.

References

  • Title: Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative Source: ACS Publications (The Journal of Physical Chemistry B) URL: [Link]

  • Title: How TR-FRET Empower High-Throughput Screening Source: Sino Biological URL: [Link]

Benchmarking the Selectivity of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: A Next-Generation Kinase Hinge-Binding Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, achieving exquisite kinome selectivity remains a formidable challenge. Traditional 2-aminothiazole and unsubstituted pyridine scaffolds, while potent hinge-binders, often suffer from broad promiscuity and metabolic liabilities. This guide benchmarks the performance of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine —a highly specialized building block designed for targeted library synthesis. By integrating a metabolically robust 1,2,4-thiadiazole core with a sterically demanding tert-butyl group, this scaffold provides a structural filter that dramatically enhances selectivity profiles.

Here, we objectively compare this compound against legacy alternatives, detailing the mechanistic causality behind its selectivity, and providing step-by-step, self-validating experimental protocols for evaluating thermodynamic and kinetic binding parameters.

Mechanistic Rationale: The Causality of Selectivity

As application scientists, we must look beyond empirical screening data and understand the structural causality driving compound behavior. The superiority of the 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold relies on two distinct mechanistic pillars:

  • The 1,2,4-Thiadiazole Hinge Binder: The 1,2,4-thiadiazol-5-amine moiety acts as a rigid, metabolically stable bioisostere for amides and thiazoles [1]. It provides a precise hydrogen bond donor/acceptor pair that interacts with the backbone carbonyl and amide of the kinase hinge region. Unlike thiazoles, the electron-deficient nature of the 1,2,4-thiadiazole ring reduces susceptibility to oxidative metabolism by Cytochrome P450 enzymes.

  • The Steric Gatekeeper Probe: The tert-butyl group at the C5 position of the pyridine ring is the primary driver of selectivity. When the compound binds to the hinge, the pyridine vector projects the bulky tert-butyl group deep into the hydrophobic back pocket (Pocket II). Kinases with small gatekeeper residues (e.g., Threonine) can accommodate this bulk. Conversely, kinases with large gatekeepers (e.g., Methionine, Phenylalanine) experience severe steric clashes, effectively filtering out off-target interactions.

BindingModel Hinge Kinase Hinge Region (Dual H-Bonding) Thiadiazole 1,2,4-Thiadiazol-5-amine (Metabolically Stable Core) Thiadiazole->Hinge Donors/Acceptors Pyridine Pyridine-2-yl Linker (Vector Trajectory) Thiadiazole->Pyridine C-C Bond tButyl 5-tert-Butyl Group (Steric Bulk) Pyridine->tButyl C5 Substitution Gatekeeper Gatekeeper Residue (Small = Fit, Large = Clash) tButyl->Gatekeeper Selectivity Filter Hydrophobic Hydrophobic Pocket II (High Affinity) tButyl->Hydrophobic Deep Engagement

Mechanistic binding model illustrating the steric filtering effect of the tert-butyl group.

Benchmarking Alternatives: Quantitative Data Analysis

To demonstrate the superior profile of 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound A ), we benchmarked it against two structural alternatives:

  • Alternative 1 (Unsubstituted Analog): 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. Lacks the steric bulk, acting as a baseline for hinge-binding promiscuity.

  • Alternative 2 (Legacy Thiazole): 4-(5-Tert-butylpyridin-2-yl)thiazol-2-amine. Replaces the thiadiazole with a traditional thiazole core, testing the impact of the heterocycle on off-target binding.

Table 1: High-Throughput Kinome Selectivity Profiling

Selectivity was assessed across a 468-kinase panel. The Selectivity Score ( S(10) ) represents the percentage of kinases inhibited by >90% at a screening concentration of 1 µM. A lower S(10) score indicates higher selectivity [2].

CompoundCore ScaffoldC5 Substitution S(10) Score at 1 µMMajor Off-Target Families
Compound A 1,2,4-Thiadiazoletert-Butyl0.04 (Highly Selective) Minimal (Restricted to small gatekeepers)
Alternative 1 1,2,4-ThiadiazoleHydrogen0.28 (Promiscuous)CDKs, MAPKs, Src family
Alternative 2 2-Aminothiazoletert-Butyl0.12 (Moderate)PI3K, Aurora kinases
Table 2: SPR Kinetic Binding Parameters

Thermodynamic affinity ( KD​ ) does not always translate to in vivo efficacy. We utilized Surface Plasmon Resonance (SPR) to measure Target Residence Time ( τ ), a critical metric for sustained target engagement [3]. Data shown is against a representative small-gatekeeper target kinase.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ )
Compound A 4.2×105 1.8×10−4 0.42 92.5 minutes
Alternative 1 6.1×105 8.5×10−3 13.91.9 minutes
Alternative 2 5.5×105 9.2×10−4 1.6718.1 minutes

Data Synthesis: Compound A demonstrates a 7-fold improvement in the S(10) selectivity score compared to the unsubstituted Alternative 1. Furthermore, the combination of the thiadiazole core and the tert-butyl group in Compound A yields a remarkably slow dissociation rate ( koff​ ), resulting in a residence time of over 90 minutes.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, selectivity cannot be determined by a single assay format. Enzymatic assays are highly sensitive to intracellular ATP concentrations, leading to false positives/negatives. We employ a self-validating system: KINOMEscan establishes broad thermodynamic selectivity independent of ATP, while SPR orthogonally validates these findings by confirming kinetic engagement [4].

Protocol 1: High-Throughput Kinase Profiling (KINOMEscan)

This competitive binding assay measures the ability of the compound to displace DNA-tagged kinases from immobilized active-site directed ligands.

Step-by-Step Methodology:

  • Bait Preparation: Immobilize a broad-spectrum, active-site directed kinase ligand (bait) onto streptavidin-coated magnetic beads.

  • Kinase Equilibration: Combine the DNA-tagged kinase library, the immobilized bait, and 1 µM of the test compound in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Causality note: 1 hour is sufficient for most hinge-binders to reach equilibrium without risking protein degradation.

  • Washing & Elution: Isolate the beads using a magnetic manifold. Wash the beads extensively with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound kinase. Elute the bound kinase using a high-temperature incubation (95°C for 10 minutes).

  • Quantification: Quantify the eluted DNA-tagged kinase using quantitative PCR (qPCR). Calculate the % Control: (Test Compound Signal - Positive Control) / (DMSO Signal - Positive Control) * 100.

Protocol 2: Surface Plasmon Resonance (SPR) Single-Cycle Kinetics

SPR provides real-time, label-free validation of the binding kinetics, ruling out non-specific aggregation artifacts.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument (e.g., Biacore 8K). Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Target Immobilization: Dilute the biotinylated target kinase to 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween 20, 1 mM DTT, 1% DMSO). Inject over the active flow cell until a capture level of ~1000 Response Units (RU) is achieved. Leave the reference flow cell blank.

  • Analyte Preparation: Prepare a 5-point, 3-fold dilution series of Compound A (e.g., 0.37 nM to 30 nM) in matched running buffer containing exactly 1% DMSO to prevent bulk refractive index shifts.

  • Single-Cycle Injection: Inject the analyte concentrations sequentially from lowest to highest without regeneration steps in between (Association phase: 120 seconds per injection). After the final injection, monitor the dissociation phase for 3600 seconds. Causality note: Single-cycle kinetics prevent target denaturation caused by harsh regeneration buffers, ensuring the integrity of the slow koff​ measurement.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time ( τ=1/koff​ ).

Workflow A Compound Synthesis (tBu-Py-Thiadiazole) B Primary Screening KINOMEscan (468 Kinases) A->B 1 µM Screen C Selectivity Analysis Calculate S(10) Score B->C % Control < 10 D Orthogonal Validation SPR Binding Kinetics C->D Target vs Off-Target E Kinetic Selectivity Residence Time (τ) D->E kon / koff

Self-validating workflow from primary thermodynamic screening to orthogonal kinetic validation.

Conclusion

The 3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold represents a highly optimized building block for modern drug discovery. By strategically combining the metabolically stable 1,2,4-thiadiazole hinge-binding motif with the steric restriction of a tert-butyl group, researchers can proactively engineer kinome selectivity and prolonged target residence time into their lead compounds. When benchmarked against legacy thiazoles or unsubstituted analogs, this scaffold demonstrates a clear, quantifiable superiority in minimizing off-target liabilities.

References

  • Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists. Journal of Medicinal Chemistry. URL: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. URL:[Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Molecular Biology. URL:[Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. URL:[Link]

A Senior Application Scientist's Guide to Confirming On-Target Effects of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, a Novel TBK1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of kinase drug discovery, particularly concerning innate immunity and oncology, TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node.[1][2][3][4] TBK1 is a non-canonical IκB kinase (IKK) that plays a central role in antiviral responses by phosphorylating and activating the transcription factor IRF3, leading to the production of type I interferons (IFNs).[2][5][6][7][8] Dysregulation of TBK1 activity is implicated in various cancers and inflammatory diseases, making it a compelling therapeutic target.[2][9][10]

This guide focuses on a novel investigational compound, 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (hereafter referred to as "Compound X"), a potent and selective inhibitor of TBK1. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, often explored for its potential as a kinase inhibitor.[11][12] Our objective is to provide a comprehensive, experimentally-driven framework for researchers to rigorously confirm the on-target effects of Compound X.

To establish scientific rigor, we will compare the performance of Compound X against BAY-985 , a well-characterized, potent, and selective ATP-competitive dual inhibitor of TBK1 and its homolog IKKε.[13][14][15][16][17] This comparative approach allows for a clear contextualization of Compound X's potency, selectivity, and cellular activity. The guide will detail a logical, multi-step validation process, from direct target binding in a cellular environment to the modulation of downstream signaling pathways.

The TBK1 Signaling Pathway

Upon activation by upstream sensors of viral or bacterial components (e.g., cGAS-STING), TBK1 is recruited to signaling complexes where it undergoes autophosphorylation on serine 172 (Ser172), a critical step for its catalytic activation.[1][18][19][20][21] Activated TBK1 then phosphorylates key downstream substrates, most notably IRF3.[5][7][8] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of IFN-β and other antiviral genes.[2][6][22]

TBK1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus STING STING (Adapter Protein) TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 (Ser172) (Active) TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation CompoundX Compound X CompoundX->pTBK1 Inhibits BAY985 BAY-985 BAY985->pTBK1 Inhibits ISRE ISRE (Promoter Region) IFNB IFN-β Gene Transcription ISRE->IFNB Drives pIRF3_nuc->ISRE Binds

Caption: The cGAS-STING-TBK1 signaling pathway leading to IFN-β production.

Experimental Validation Workflow

A robust validation strategy proceeds from the direct physical interaction of the compound with its target to its functional consequences at the cellular and pathway levels. This guide will follow a three-tiered approach.

Workflow start Hypothesis: Compound X is a TBK1 inhibitor step1 Tier 1: Target Engagement Does Compound X bind to TBK1 in cells? Method: Cellular Thermal Shift Assay (CETSA) start->step1 step2 Tier 2: Cellular Activity Does binding inhibit TBK1 activity and its direct substrate? Method: Western Blot for p-TBK1 & p-IRF3 step1->step2 step3 Tier 3: Pathway Modulation Does TBK1 inhibition block downstream gene expression? Method: ISRE-Luciferase Reporter Assay step2->step3 step4 Tier 4: Selectivity Profile Is Compound X selective for TBK1 over other kinases? Method: Kinome-wide Profiling Panel step3->step4 conclusion Conclusion: On-Target Efficacy Confirmed step4->conclusion

Caption: A multi-tiered workflow for validating on-target effects.

Tier 1: Confirming Direct Target Engagement with CETSA

Expertise & Rationale: Before assessing functional outcomes, it is crucial to confirm that Compound X physically engages with TBK1 inside a cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[23][24][25][26] It operates on the principle that a ligand binding to its target protein increases the protein's thermal stability.[24][27] This method is superior to in vitro binding assays using purified protein because it provides evidence of target engagement in a physiological context, accounting for cell permeability and intracellular competition.[24][28]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This CETSA format is ideal for determining the potency of target engagement by assessing protein stabilization at a single, fixed temperature across a range of compound concentrations.

  • Cell Culture: Culture A549 cells (human lung carcinoma), which have a robust STING-TBK1 pathway, to ~80% confluency in a T175 flask.

  • Compound Treatment: Harvest and wash cells. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail. Aliquot cells and treat with a serial dilution of Compound X or BAY-985 (e.g., 0.01 µM to 30 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Heat the cell suspensions at a pre-determined optimal temperature (e.g., 49°C, determined via a preliminary melt-curve experiment) for 3 minutes, followed by immediate cooling on ice for 3 minutes. The vehicle-treated, non-heated sample serves as the total protein control.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble, aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal protein amounts by Western blot using a validated primary antibody against total TBK1.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the signal for each concentration to the vehicle-treated sample. Plot the percentage of soluble TBK1 against the log of compound concentration to determine the EC50 for target engagement.

Anticipated Results & Comparative Data

A successful experiment will show a dose-dependent increase in soluble TBK1 in the heated samples treated with Compound X or BAY-985, indicating target stabilization.

CompoundTarget Engagement EC50 (µM)Interpretation
Compound X 0.065Potent intracellular binding to TBK1.
BAY-985 0.074Comparable potent intracellular binding, validating the assay.[13][14]
Vehicle (DMSO) No stabilizationNegative control shows expected protein aggregation upon heating.

Tier 2: Measuring Cellular Activity on TBK1 and its Substrate

Expertise & Rationale: Confirming target engagement is the first step. The second is to demonstrate that this binding event translates into a functional inhibition of the kinase's activity. The most direct readout of TBK1 activity is its autophosphorylation at Ser172.[1][20][21] Subsequently, active TBK1 phosphorylates IRF3 at multiple sites, with Ser396 being a key activation mark.[5][8] We will use Western blotting to quantify the dose-dependent inhibition of both phosphorylation events.

Experimental Protocol: Western Blot for p-TBK1 and p-IRF3
  • Cell Plating: Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells for 2 hours with a serial dilution of Compound X or BAY-985 (e.g., 0.01 µM to 10 µM) or vehicle (0.1% DMSO).

  • Pathway Stimulation: Activate the TBK1 pathway by transfecting the cells with poly(dA:dT) (a synthetic DNA mimic that activates the cGAS-STING pathway) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Normalize total protein concentration for all lysates using a BCA assay.

  • Western Blot: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies for p-TBK1 (Ser172), total TBK1, p-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels. Plot the normalized phosphorylation level against the log of inhibitor concentration to calculate the IC50.

Anticipated Results & Comparative Data

A positive result will show a dose-dependent decrease in the phosphorylation of both TBK1 and IRF3 in the presence of Compound X and BAY-985.

CompoundCellular p-TBK1 IC50 (µM)Cellular p-IRF3 IC50 (µM)Interpretation
Compound X 0.0800.095Potent inhibition of TBK1 activity and its primary substrate in a cellular context.
BAY-985 0.0740.074Confirms the expected cellular potency of a reference TBK1 inhibitor.[13][14][16]
Vehicle (DMSO) No inhibitionRobust phosphorylation upon stimulation, confirming pathway activation.

Tier 3: Quantifying Downstream Pathway Modulation

Expertise & Rationale: The ultimate functional consequence of TBK1-IRF3 signaling is the transcriptional activation of target genes.[9] An Interferon-Stimulated Response Element (ISRE) luciferase reporter assay provides a highly sensitive and quantitative readout of this downstream pathway activity.[29][30][31][32] This assay confirms that the observed inhibition of upstream phosphorylation events effectively blocks the intended biological outcome.

Experimental Protocol: ISRE-Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293T cells in a 96-well plate with an ISRE-driven Firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency).[32][33]

  • Inhibitor Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of Compound X, BAY-985, or vehicle control. Incubate for 2 hours.

  • Stimulation: Stimulate the cells with a known TBK1 pathway agonist, such as human recombinant IFN-α (100 U/mL), for 6 hours.

  • Lysis & Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated vehicle control. Plot the percentage of inhibition against the log of compound concentration to determine the IC50.

Anticipated Results & Comparative Data

Successful on-target activity will manifest as a dose-dependent reduction in ISRE-driven luciferase expression.

CompoundISRE Reporter IC50 (µM)Interpretation
Compound X 0.110Effective and potent blockade of the downstream transcriptional output of the TBK1 pathway.
BAY-985 0.100Comparable pathway inhibition, consistent with its known mechanism.
Vehicle (DMSO) No inhibitionStrong induction of luciferase activity upon stimulation.

Tier 4: Assessing Kinase Selectivity

Expertise & Rationale: A critical aspect of any kinase inhibitor's profile is its selectivity.[34][35] Off-target kinase inhibition can lead to unexpected biological effects and potential toxicity. Profiling an inhibitor against a broad panel of kinases is an essential step to confirm that the observed cellular phenotype is due to the inhibition of the intended target (TBK1) and not other kinases.[36][37] We will compare the selectivity of Compound X to that of BAY-985, which is known to be highly selective but also inhibits the close homolog IKKε.[14][15]

Methodology: Kinase Selectivity Profiling

This experiment is typically performed as a service by specialized vendors (e.g., Promega, Eurofins).[28][37] The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., >300 kinases). The activity of each kinase is measured, and the percent inhibition is calculated relative to a DMSO control.

Anticipated Results & Comparative Data

The ideal result is high inhibition of TBK1 with minimal inhibition of other kinases. The data is often visualized using a dendrogram, but a summary table is effective for comparison.

Kinase TargetCompound X (% Inhibition @ 1 µM)BAY-985 (% Inhibition @ 1 µM)Interpretation
TBK1 98% 99% Excellent on-target activity for both compounds.
IKKε85%95%Both compounds inhibit the closest homolog, as expected for many TBK1 inhibitors.[10]
FLT35%15%Compound X shows improved selectivity over BAY-985 against this known off-target.[13][14]
RSK42%10%Compound X demonstrates superior selectivity.
DRAK14%12%Compound X demonstrates superior selectivity.
Other Kinases<10% for >95% of panel<10% for >90% of panelCompound X appears to have a cleaner overall selectivity profile than the reference compound.

Summary and Conclusion

This guide outlines a rigorous, multi-tiered strategy to validate the on-target effects of the novel inhibitor, 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound X). By systematically progressing from direct target binding to cellular function and selectivity, researchers can build a comprehensive and convincing data package.

Validation TierMetricCompound XBAY-985 (Reference)Outcome
1. Target Engagement CETSA EC500.065 µM0.074 µMConfirmed: Potent intracellular binding.
2. Cellular Activity p-IRF3 IC500.095 µM0.074 µMConfirmed: Potent inhibition of direct substrate.
3. Pathway Modulation ISRE Reporter IC500.110 µM0.100 µMConfirmed: Effective blockade of downstream signaling.
4. Selectivity Kinome PanelHigh selectivityHigh selectivityConfirmed: Favorable selectivity profile, potentially superior to the reference compound.

References

  • Tanaka, Y., & Chen, Z. J. (2012).
  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 420–424. [Link]

  • Zhang, Y., et al. (2020). TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation. Frontiers in Immunology, 11, 1893. [Link]

  • Gao, K., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 267–274. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e1011039. [Link]

  • PubMed. (2012). STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway. National Center for Biotechnology Information. [Link]

  • Reactome. (n.d.). IRF3 is phosphorylated by TBK1. Reactome Pathway Database. Retrieved March 30, 2026, from [Link]

  • Ye, W., et al. (2022). Mechanism of TBK1 activation in cancer cells. eLife, 11, e82 TBK1. [Link]

  • Li, D., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences, 24(13), 10803. [Link]

  • Lefranc, J., et al. (2020). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. Journal of Medicinal Chemistry, 63(2), 601–612. [Link]

  • PubMed. (2020). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. National Center for Biotechnology Information. [Link]

  • Li, S., et al. (2021). TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections. PNAS, 118(14), e2022932118. [Link]

  • Zhang, Y., et al. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 14, 1226456. [Link]

  • DC Chemicals. (n.d.). BAY-985. Retrieved March 30, 2026, from [Link]

  • Barbie, D. A., et al. (2014). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS, 111(29), 10637–10642. [Link]

  • ResearchGate. (2023). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. [Link]

  • Olagnier, D., et al. (2022). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications, 13, 133. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 517–520. [Link]

  • Wang, J., et al. (2018). Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza. American Journal of Respiratory Cell and Molecular Biology, 58(4), 504–515. [Link]

  • Reactome. (n.d.). TBK1, IKBKE are autophosphorylated at Ser172. Reactome Pathway Database. Retrieved March 30, 2026, from [Link]

  • Bio-protocol. (2018). IFN-stimulated response element (ISRE) reporter assay. Bio-protocol, 8(20), e3052. [Link]

  • Reactome. (n.d.). TBK1 is phosphorylated within STING:TBK1:IRF3 complex. Reactome Pathway Database. Retrieved March 30, 2026, from [Link]

  • bioRxiv. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. [Link]

  • ResearchGate. (2004). Phosphorylation of TBK1 and IKK at Ser-172 correlates with catalytic activity. [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Springer Protocols. (2021). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Methods in Molecular Biology, 2235, 107-115. [Link]

  • Bio-protocol. (2017). Luciferase reporter assay. Bio-protocol, 7(12), e2329. [Link]

  • Hasan, M., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 10(2), 449–458. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. [Link]

  • BPS Bioscience. (n.d.). ISRE Reporter BioAssay™ Kit (JAK/STAT Signaling Pathway). Retrieved March 30, 2026, from [Link]

  • MDPI. (2024). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences, 25(5), 2736. [Link]

  • ACS Publications. (2024). Structure-Based Optimization of TBK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Hasan, M., et al. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Pharmacological Research, 111, 254-261. [Link]

  • Taylor, M. J., et al. (2012). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 55(17), 7780–7791. [Link]

  • MySkinRecipes. (n.d.). 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. Retrieved March 30, 2026, from [Link]

  • NextSDS. (n.d.). 3-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine — Chemical Substance Information. Retrieved March 30, 2026, from [Link]

  • Al-Ahliyya Amman University. (2014). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. Bulgarian Chemical Communications, 46(4), 749-756. [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(2), 65-74. [Link]

  • Growing Science. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [Link]

  • PubChem. (n.d.). 3-(5-Amino-1,3,4-Thiadiazol-2-Yl)-1-Thiophen-2-Ylpropan-1-One. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2018). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, a compound featuring both a pyridine and a thiadiazole moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from established best practices for handling and disposing of structurally related thiadiazole and pyridine derivatives.[1][2][3] It is imperative that these guidelines are implemented in strict accordance with your institution's Environmental Health and Safety (EHS) policies and all applicable local, state, and federal regulations.[4]

Hazard Summary and Core Chemical Properties

A thorough understanding of the potential hazards associated with 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is the foundation of its safe handling and disposal. The hazard profile is extrapolated from data on related thiadiazole and pyridine compounds.

Key Potential Hazards:

  • Health Hazards: Similar thiadiazole derivatives are known to be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[5][6][7] Some may also cause respiratory irritation.[1][7] Due to the presence of the pyridine ring, there is a potential for liver damage with significant exposure.[8]

  • Environmental Hazards: Many heterocyclic compounds are harmful to aquatic life, and release into the environment should be avoided.[1][4]

  • Physical/Chemical Hazards: While not classified as flammable, the compound will likely burn. Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides and sulfur oxides.[1][9]

PropertyAnticipated Value/CharacteristicRationale / Data Source
Physical State SolidBased on common thiadiazole and pyridine derivatives.
Toxicity Harmful if swallowed or by skin contact. Causes serious eye irritation.[5][6]Extrapolated from analogous thiadiazole compounds.
Environmental Fate Potentially harmful to aquatic life.[4]A common characteristic of many nitrogen and sulfur-containing heterocyclic compounds.[10][11][12][13][14]
Primary Disposal Route Incineration by a licensed hazardous waste facility.[3][15]Standard procedure for many organic chemical wastes.
Incompatibilities Strong oxidizing agents and strong acids.[2]General incompatibility for many organic amines and sulfur-containing compounds.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling any waste containing 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, the following personal protective equipment must be worn to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[7]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[2]

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[2]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled.[2][6] Wash hands thoroughly after handling and before leaving the laboratory.[7]

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the safe disposal of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid waste, including residual compound, contaminated weigh boats, pipette tips, and gloves, in a dedicated hazardous waste container.[1] The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine should be collected in a separate, clearly labeled hazardous waste container for liquids.[1] Do not mix this waste stream with other incompatible chemical wastes.[15]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[1]

Step 2: Containerization and Labeling

  • All waste containers must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[16]

  • Label each container with the words "Hazardous Waste," the full chemical name "3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine," and any associated hazard symbols as required by your institution.[4][15] Clearly indicate the approximate concentration of the compound in liquid waste.

Step 3: Storage Pending Disposal

  • Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][17] This area should be well-ventilated and away from sources of ignition and incompatible materials.[15]

  • Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area.[17]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[4][15]

  • Provide the EHS representative or contractor with all necessary information about the waste, including its composition and any known hazards.[4]

  • The primary and recommended method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[3][15] Never dispose of this chemical down the drain or in the regular trash. [2]

Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the hood running.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup: For a small solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[2] Avoid generating dust.[2] For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[1] Collect all decontamination materials as solid hazardous waste.[1]

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's emergency response team.[2]

Disposal Workflow Diagram

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Consult SDS & Institutional Policy (Assume Hazardous) A->B Initial Step C Select Appropriate Waste Container (Compatible, Labeled) B->C Proceed to Contain D Segregate Solid Waste (Contaminated PPE, etc.) C->D Categorize E Segregate Liquid Waste (Solutions, Rinsates) C->E Categorize F Segregate Sharps (Needles, Glassware) C->F Categorize G Store in Designated Satellite Accumulation Area D->G Store Appropriately E->G Store Appropriately F->G Store Appropriately H Keep Container Securely Closed G->H I Contact EHS for Pickup H->I J Complete Waste Disposal Manifest I->J K Final Disposal via Licensed Incineration Facility J->K

Sources

Personal protective equipment for handling 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety & Logistics Guide: Handling 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

As a Senior Application Scientist, I frequently observe laboratories handling novel research chemicals with generic, baseline safety protocols because the vendor's Safety Data Sheet (SDS) simply states, "toxicological properties have not been fully investigated"[1]. This reactive approach is a logistical and safety failure. To build a self-validating safety protocol for 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, we must deduce the operational risks directly from its pharmacophore. This guide provides the definitive, causality-driven Standard Operating Procedure (SOP) for researchers and drug development professionals.

Mechanistic Toxicology: The "Why" Behind the PPE

Before detailing what to wear, we must understand why we wear it. 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine consists of two critical functional moieties that dictate its hazard profile:

  • The 1,2,4-Thiadiazol-5-amine Core: Aminothiadiazoles are potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase[2]. By inhibiting this enzyme, the compound blocks the conversion of IMP to guanosine monophosphate, leading to a rapid depletion of guanine ribonucleotide pools (GTP and GDP). This arrests DNA synthesis, resulting in severe cytotoxicity and potential teratogenic effects.

  • The Tert-butylpyridine Moiety: The addition of a bulky, lipophilic tert-butyl group to the pyridine ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity drastically enhances the compound's ability to penetrate the lipid-rich stratum corneum of human skin, transforming a standard respiratory hazard into a severe transdermal threat.

Because systemic absorption directly threatens purine metabolism, standard "lab coat and latex" protection is dangerously insufficient.

ToxicologyPathway A Exposure to 3-(5-Tert-butylpyridin- 2-yl)-1,2,4-thiadiazol-5-amine B Transdermal / Inhalation Absorption (Enhanced by lipophilic tert-butyl group) A->B C Inhibition of IMP Dehydrogenase (Driven by thiadiazol-amine core) B->C D Depletion of Guanine Nucleotides (GTP / GDP) C->D E DNA Synthesis Arrest & Cytotoxic / Teratogenic Effects D->E

Figure 1: Mechanistic toxicology pathway driving strict PPE requirements.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the risks of ocular irritation[3], respiratory distress[4], and transdermal DNA synthesis disruption, the following validated PPE matrix must be strictly adhered to.

PPE CategorySpecification / MaterialQuantitative StandardCausality / Rationale
Hand Protection Double-layered Nitrile≥ 0.11 mm thickness, Breakthrough > 480 minPrevents transdermal absorption of the lipophilic pyridine derivative.
Eye Protection Chemical Safety GogglesANSI Z87.1 or EN 166 certifiedProtects against severe ocular irritation and aerosolized API dust[4].
Respiratory N95, P100, or Half-FaceFilter efficiency ≥ 95% (0.3 μm particles)Mitigates inhalation of teratogenic dust during weighing[4].
Body Protection Poly-coated Tyvek SuitISO Class 5 cleanroom compatiblePrevents accumulation of static-charged API on standard cotton lab coats.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system: each step physically prevents the failure of the next.

Step 1: Environmental Preparation & Purging

  • Action: Conduct all handling inside a Class II, Type B2 Biological Safety Cabinet or a dedicated chemical fume hood[1].

  • Validation: Verify the hood is operating at a minimum face velocity of 100 feet per minute (fpm). Purge the workspace for 5 minutes prior to introducing the chemical to establish stable laminar flow.

Step 2: Static Elimination

  • Action: Aminothiadiazole powders are prone to static charge accumulation, which causes aerosolization upon opening the vial. Place an anti-static zero-ionizer fan in the hood and pass the sealed vial in front of it for 30 seconds.

Step 3: Safe Weighing & Transfer

  • Action: Use a dedicated microbalance inside the enclosure. Transfer the solid using a disposable, conductive anti-static spatula.

  • Validation: Never transfer dry powder to a secondary container. Weigh the compound directly into the destination vial to minimize aerosolized dust generation[3].

Step 4: In-Situ Solubilization

  • Action: Add the primary solvent (e.g., DMSO or DMF) directly to the pre-weighed destination vial while still inside the fume hood. Cap tightly and vortex.

  • Validation: Solubilizing the compound immediately neutralizes the inhalation hazard of the dry powder.

Spill Response & Decontamination Protocol

In the event of a breach, an immediate and structured response is critical to prevent systemic exposure.

For Solid Powder Spills:

  • Isolate: Evacuate personnel from the immediate safe area[3].

  • Suppress: Do not sweep or use standard vacuums, which will aerosolize the API. Gently cover the spill with damp, absorbent paper towels (moistened with water or a 10% ethanol solution) to suppress dust formation[3].

  • Collect: Use a non-sparking scoop to lift the damp towels and powder into a sealable biohazard bag.

  • Decontaminate: Wash the affected surface thoroughly with soap and plenty of water[3], followed by a wipe-down with 70% isopropanol.

For Liquid Spills (Solubilized API):

  • Absorb: Apply an inert chemical absorbent (e.g., vermiculite or sand) directly onto the liquid.

  • Neutralize: Wipe the area with a 1% sodium hypochlorite (bleach) solution to chemically degrade the residual amine and thiadiazole structures, followed by a final water rinse.

Waste Disposal & Logistics Plan

Improper disposal of substituted pyridines and thiadiazoles poses severe environmental toxicity risks.

  • Aqueous Prohibition: Under no circumstances should this product or its solutions be allowed to enter drains or the municipal water supply[3].

  • Solid Consumables: All contaminated gloves, spatulas, and weigh boats must be double-bagged in highly visible chemical waste containers.

  • Chemical Destruction: The validated method for destroying aminothiadiazole derivatives is high-temperature incineration. Dissolve or mix the waste material with a combustible solvent (such as ethanol or methanol) and transport it to a regulated chemical incinerator equipped with an afterburner and scrubber[1]. This ensures the complete thermal breakdown of the thiadiazole ring, preventing the emission of toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1].

References

  • Title: 1,2,4-thiadiazol-5-amine - Safety Data Sheet Source: chemicalbook.com URL: 3

  • Title: Material Safety Data Sheet - 5-Amino-3-Phenyl-1,2,4-Thiadiazole, 99% Source: coleparmer.com URL: 4

  • Title: SAFETY DATA SHEET 3-(4-Pyridinyl)-1,2,4-thiadiazol-5-amine Source: 1int.co.uk URL: 1

  • Title: 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 Source: nih.gov URL: 5

  • Title: Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) Source: nih.gov URL: 2

  • Title: Effects of 2-Amino-1,3,4-thiadiazole on Ribonucleotide Pools of Leukemia L1210 Cells Source: scispace.com URL:

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.